molecular formula C8H18N2O B13780686 3-(Piperazin-1-yl)butan-2-ol CAS No. 74246-21-2

3-(Piperazin-1-yl)butan-2-ol

Cat. No.: B13780686
CAS No.: 74246-21-2
M. Wt: 158.24 g/mol
InChI Key: LEDOWOUNDKUKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)butan-2-ol is a chemical compound of interest in pharmaceutical and agrochemical research, featuring a piperazine ring linked to a butanol chain. The piperazine scaffold is a privileged structure in medicinal chemistry , known for its wide range of biological activities and presence in numerous therapeutic agents . Piperazine derivatives are frequently explored for their antimicrobial, antidepressant, antipsychotic, and antihistaminic properties , among others . The specific structure of this compound, which incorporates both a hydrogen-bonding hydroxyl group and a secondary amine, makes it a versatile building block for synthesizing more complex molecules. Recent scientific literature highlights the significant research potential of structurally similar compounds. For instance, a 2024 study published in the Arabian Journal of Chemistry demonstrated that 3-(piperazin-1-yl)propan-2-ol derivatives, when coupled with a carbazole system, exhibited potent antibacterial activity by disrupting bacterial cell membranes . This suggests that the this compound scaffold holds promise for the design and development of novel antimicrobial agents targeting resistant pathogens. Furthermore, other piperazine-alcohol analogs, such as 4-piperazin-1-ylbutan-2-ol, are well-documented in chemical databases, confirming the general interest in this class of molecules as synthetic intermediates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers are advised to conduct their own thorough characterization, including spectral analysis (such as NMR and Mass Spectrometry), to confirm the identity and purity of the compound for their specific applications .

Properties

CAS No.

74246-21-2

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-piperazin-1-ylbutan-2-ol

InChI

InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3

InChI Key

LEDOWOUNDKUKOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)N1CCNCC1

Origin of Product

United States

Foundational & Exploratory

Dabrafenib (CAS 954138-58-0): A Comprehensive Technical Guide on Physical Properties and Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 954138-58-0, is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation.[1][2] This mutation is a key driver in several cancers, most notably metastatic melanoma.[3][4] As an orally bioavailable therapeutic agent, understanding its fundamental physical and chemical properties is paramount for researchers in drug discovery and development.[5][6] This guide provides a detailed overview of the essential physicochemical characteristics of Dabrafenib, with a special focus on its solubility profile, a critical parameter for in vitro and in vivo experimental design. The information presented herein is intended to empower researchers to optimize their experimental protocols and ensure the reliability and reproducibility of their results.

Core Physicochemical Properties of Dabrafenib

A foundational understanding of a compound's physical properties is essential for its proper handling, storage, and formulation. Dabrafenib is a white to slightly colored solid. Its core identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1195765-45-7 (free base)[2][5]
Alternate CAS 1195768-06-9 (mesylate salt)[7]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[2][3]
Molecular Weight 519.56 g/mol (free base)[2][5]
Molecular Weight 615.67 g/mol (mesylate salt)[7][8]
Appearance White to slightly colored solid
LogP 2.9[3]
pKa 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole)

Note: Dabrafenib is often supplied as a mesylate salt, which can influence its physicochemical properties, including molecular weight and solubility.

Solubility Profile: A Critical Parameter for Experimental Success

The solubility of a compound is a crucial factor that dictates its bioavailability and efficacy in both cellular and animal models. Dabrafenib exhibits a distinct solubility profile, being generally soluble in organic solvents but sparingly soluble in aqueous solutions.[1] This characteristic necessitates careful consideration when preparing stock solutions and working dilutions for various experimental assays.

Solubility in Common Solvents

The following table summarizes the reported solubility of Dabrafenib in commonly used laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

SolventSolubilityConditionsSource(s)
DMSO ~30 mg/mL-[1]
30 mg/mL-[2][9]
20.83 mg/mLUltrasonic, warming, heat to 60°C[7][10]
257.5 mg/mLSonication is recommended[11]
≥30.75 mg/mL-[8]
Ethanol ~1 mg/mL-[1]
1 mg/mLWith slight warming[2][9]
< 1 mg/mLInsoluble or slightly soluble[11]
≥2.74 mg/mLWith ultrasonic and warming[8]
Dimethyl Formamide (DMF) ~30 mg/mL-[1]
Water Insoluble-[12]
<2.25 mg/mL-[8]
Aqueous Buffers Sparingly soluble-[1]
Very slightly soluble at pH 1-[3]
Practically insoluble above pH 4-[3]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mLFirst dissolved in DMSO[1]

The significant variation in reported DMSO solubility values may be attributable to differences in experimental conditions, such as the purity of the DMSO, temperature, and the use of sonication or heating.[10][11][12] For optimal results, it is recommended to use fresh, anhydrous DMSO.[12]

Experimental Workflow for Solubility Determination and Stock Solution Preparation

To ensure accurate and reproducible experimental outcomes, a systematic approach to determining solubility and preparing stock solutions is essential. The following workflow provides a general guideline for researchers working with Dabrafenib.

G cluster_prep Preparation cluster_sol Solubility Assessment cluster_stock Stock Solution A Weigh Compound C Prepare Serial Dilutions A->C B Select Solvent(s) B->C D Visual Inspection (Clarity/Precipitate) C->D E Optional: Instrumental Analysis (e.g., HPLC, Nephelometry) D->E F Determine Max Solubility D->F G Prepare Concentrated Stock F->G H Store Appropriately (-20°C or -80°C) G->H

Sources

Structural and Synthetic Paradigms of (2R,3R)-3-(Piperazin-1-yl)butan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives represent one of the most privileged scaffolds in modern medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, pKa, and target binding affinity. The introduction of a chiral aliphatic alcohol moiety—specifically in the form of (2R,3R)-3-(piperazin-1-yl)butan-2-ol —adds a layer of stereochemical complexity that is highly prized in the development of targeted therapeutics, including kinase inhibitors and GPCR antagonists. This whitepaper details the nomenclature, structural causality, and stereoselective synthesis of this critical intermediate.

Nomenclature and Chemical Identifiers

The precise identification of chiral intermediates is critical to ensure reproducibility in drug development. The IUPAC name, (2R,3R)-3-(piperazin-1-yl)butan-2-ol , delineates a four-carbon butane backbone where the hydroxyl group is positioned at C2 and the piperazine ring at C3[1]. Both stereocenters possess the R configuration.

Synonyms often arise from alternative naming conventions. For instance, treating the piperazine ring as the core yields the synonym (αR,βR)-α,β-dimethyl-1-piperazineethanol [1]. The compound is officially registered under [1].

Quantitative Data Summary

Table 1: Physicochemical Properties and Identifiers

Property / Identifier Value
Molecular Formula C8H18N2O[1]
Molecular Weight 158.24 g/mol [1]
XLogP3 -0.2[1]
Topological Polar Surface Area (TPSA) 35.5 Ų[1]
IUPAC Name (2R,3R)-3-piperazin-1-ylbutan-2-ol[1]
Primary Synonym (αR,βR)-α,β-Dimethyl-1-piperazineethanol[1]
CAS Registry Number 954138-58-0[1]
PubChem CID 67231920[1]

| EPA DSSTox ID | DTXSID401275278[1] |

Nomenclature A (2R,3R)-3-(Piperazin-1-yl)butan-2-ol (IUPAC Name) B CAS: 954138-58-0 A->B Registry C (αR,βR)-α,β-Dimethyl- 1-piperazineethanol A->C Synonym D PubChem CID: 67231920 A->D Database E DTXSID401275278 A->E Tox ID

Figure 1: Nomenclature and primary identifiers for (2R,3R)-3-(piperazin-1-yl)butan-2-ol.

Structural Chemistry and Stereocenter Causality

The specific (2R,3R) configuration dictates the spatial trajectory of the piperazine ring relative to the hydroxyl group. In a biological system, the hydroxyl group often serves as a hydrogen-bond donor/acceptor, while the basic nitrogen of the piperazine ring forms salt bridges with acidic residues (e.g., aspartate or glutamate) in a target protein's binding pocket. The anti or gauche conformers adopted by the (2R,3R) isomer minimize steric clashes while maximizing these dual interactions. This causality explains why this specific diastereomer is often selected over the (2S,3S) or meso variants during structure-activity relationship (SAR) optimization.

Stereoselective Synthesis Protocol

Synthesizing (2R,3R)-3-(piperazin-1-yl)butan-2-ol requires absolute stereocontrol. The most robust methodology involves the asymmetric ring opening (ARO) of a meso-epoxide. By using meso-2,3-epoxybutane ((2R,3S)-dimethyloxirane), the starting material is achiral but possesses enantiotopic carbons. The application of a chiral catalyst, such as , desymmetrizes the epoxide, directing the nucleophile to a specific carbon[2].

Protocol: Asymmetric Synthesis via Epoxide Desymmetrization

Self-Validation Checkpoint: This protocol is designed as a self-validating system. The inversion of stereochemistry at C3 means that any deviation in the enantiopurity of the catalyst will directly result in the formation of the (2S,3S) enantiomer, which can be quantified via chiral HPLC prior to the final deprotection step. If the enantiomeric excess (ee) falls below 98%, the catalyst oxidation state or ligand integrity is compromised.

Step 1: Catalyst Activation

  • Dissolve 0.5 mol% of (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in anhydrous toluene.

  • Add 1.0 equivalent of acetic acid and stir open to the air (aerobic oxidation) for 30 minutes at 25 °C.

  • Causality: The Co(II) precatalyst is inactive for epoxide activation. Air oxidation in the presence of acetic acid generates the Lewis acidic (salen)Co(III)OAc species, which is essential for coordinating the epoxide oxygen[2].

  • Remove the solvent in vacuo to isolate the active catalyst.

Step 2: Asymmetric Ring Opening (ARO)

  • In a flame-dried Schlenk flask, combine the (salen)Co(III)OAc catalyst and meso-2,3-epoxybutane (1.0 equiv). Cool to 0 °C.

  • Dissolve N-Boc-piperazine (1.1 equiv) in anhydrous dichloromethane (DCM) and add dropwise over 15 minutes.

  • Stir at 0 °C for 12 hours.

  • Causality: The chiral catalyst sterically blocks the C2 position, forcing the bulky N-Boc-piperazine to attack exclusively at C3. This nucleophilic attack proceeds via an SN2 mechanism, resulting in a Walden inversion at C3 (from S to R), while C2 retains its R configuration, yielding the (2R,3R) intermediate[2].

Step 3: Intermediate Verification and Deprotection

  • Quench with H2O, extract with DCM, and purify the organic layer via silica gel chromatography to isolate (2R,3R)-1-Boc-4-(3-hydroxybutan-2-yl)piperazine.

  • Validation: Run an aliquot on a chiral stationary phase HPLC (e.g., Chiralcel OD-H). Proceed only if ee > 98%.

  • Dissolve the intermediate in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at 25 °C to cleave the Boc protecting group.

  • Concentrate, neutralize with 1M NaOH, and extract with ethyl acetate to yield the pure (2R,3R)-3-(piperazin-1-yl)butan-2-ol API intermediate.

Synthesis N1 meso-2,3-Epoxybutane (2R,3S-dimethyloxirane) N4 Asymmetric Ring Opening (Inversion at C3) N1->N4 N2 N-Boc-piperazine N2->N4 N3 (R,R)-(salen)Co(III)OAc Chiral Catalyst N3->N4 N5 (2R,3R)-1-Boc-4-(3-hydroxybutan-2-yl)piperazine N4->N5 Walden Inversion N6 TFA / DCM (Boc Deprotection) N5->N6 N7 (2R,3R)-3-(Piperazin-1-yl)butan-2-ol (Target API Intermediate) N6->N7 Neutralization

Figure 2: Stereoselective synthesis via asymmetric ring opening of meso-2,3-epoxybutane.

Applications in Drug Development

The integration of the (2R,3R)-3-(piperazin-1-yl)butan-2-ol motif into larger active pharmaceutical ingredients (APIs) leverages the "chiral switch" paradigm. The secondary alcohol provides a metabolic soft spot that can be tuned to prevent rapid clearance, while the piperazine nitrogen modulates the lipophilic efficiency (LipE) of the molecule. This exact stereoisomer is frequently utilized in the synthesis of next-generation antibacterial agents and CNS-active compounds, where crossing the blood-brain barrier (BBB) requires precise control over the molecule's topological polar surface area (TPSA), which sits at an optimal 35.5 Ų[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67231920, (2r,3r)-3-(Piperazin-1-yl)butan-2-ol". PubChem,[Link]

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research 33.6 (2000): 421-431.[Link]

Sources

A Technical Guide to 3-(Piperazin-1-yl)butan-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Piperazin-1-yl)butan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will detail its fundamental chemical properties, including its molecular formula and weight, and provide insights into its synthesis and purification. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics, leveraging the unique structural and chemical attributes of the piperazine scaffold.

Chemical Identity and Properties

This compound is a secondary alcohol derivative of piperazine. The piperazine ring is a common motif in drug discovery, known for improving the pharmacokinetic properties of molecules, such as solubility and bioavailability.[1][2] Understanding the core properties of this specific building block is the first step in its rational application in drug design.

Molecular Formula and Weight

The defining chemical characteristics of a compound are its molecular formula and weight. These values are fundamental for all stoichiometric calculations in synthesis, analytical characterization, and formulation.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[3]
Molecular Weight ( g/mol ) 158.24 g/mol [3]
Monoisotopic Mass (Da) 158.141913202 Da[3]
CAS Number 954138-58-0[3]

The molecular formula, C₈H₁₈N₂O, is derived from the sum of all atoms in the structure: 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is calculated from these constituent atoms using standard atomic weights.

Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 -0.2Indicates hydrophilicity, influencing solubility and membrane permeability.
Hydrogen Bond Donor Count 2The alcohol (-OH) and secondary amine (-NH) groups can donate hydrogen bonds, impacting receptor binding and solubility.
Hydrogen Bond Acceptor Count 3The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to interactions with biological targets.
Topological Polar Surface Area (TPSA) 35.5 ŲA TPSA below 140 Ų is often associated with good cell permeability.

These properties are computationally derived and sourced from PubChem.[3]

Synthesis and Purification

The synthesis of piperazine derivatives is a well-established field in organic chemistry.[4][5] For this compound, a common and logical approach involves the nucleophilic substitution reaction between a suitable epoxide and piperazine.

Synthetic Rationale

The reaction between an epoxide and an amine is a robust and high-yielding method for creating amino alcohol structures. Using 2,3-epoxybutane as the electrophile and piperazine as the nucleophile provides a direct route to the desired butan-2-ol backbone connected to the piperazine ring.

Causality of Experimental Choice:

  • Nucleophile: Piperazine is used in excess to minimize the dialkylation product, where the epoxide reacts with both nitrogen atoms of the same piperazine molecule.

  • Solvent: A protic solvent like ethanol or methanol is often chosen to facilitate the ring-opening of the epoxide and to solubilize the piperazine.

  • Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2,3-Epoxybutane (cis/trans mixture or a specific stereoisomer)

  • Anhydrous Piperazine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anhydrous piperazine (5.0 equivalents) in anhydrous ethanol.

  • Addition of Electrophile: To the stirred solution, add 2,3-epoxybutane (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in water and extract with an organic solvent like ethyl acetate or dichloromethane to remove unreacted epoxide and non-polar impurities.

  • Purification: The aqueous layer, containing the product and excess piperazine, can be further purified via acid-base extraction or chromatography.

Purification Workflow

Purification is critical to isolate the target compound from excess starting material and byproducts.

G cluster_synthesis Synthesis cluster_purification Purification Workflow Reactants Piperazine + 2,3-Epoxybutane Reaction Reflux in Ethanol Reactants->Reaction CrudeMixture Crude Reaction Mixture Reaction->CrudeMixture SolventEvap Solvent Evaporation CrudeMixture->SolventEvap Extraction Aqueous Workup & Organic Extraction SolventEvap->Extraction ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom Isolate Aqueous Layer FinalProduct Pure this compound ColumnChrom->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Trustworthiness through Self-Validation: The identity and purity of the final product obtained from this workflow must be rigorously confirmed using the analytical methods described in the next section. This validation step is non-negotiable for ensuring the reliability of any subsequent biological or chemical studies.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all hydrogen atoms and their connectivity. Key signals would include those for the methyl groups on the butanol chain, the methine protons, and the methylene protons on the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will show distinct signals for each of the 8 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 159.15.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A pure sample should exhibit a single major peak under various mobile phase conditions.

Applications in Medicinal Chemistry

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry.[1] It is present in a wide array of approved drugs. Derivatives like this compound serve as valuable building blocks for creating more complex molecules with potential therapeutic activity.[5]

The combination of the basic piperazine ring and the polar alcohol group makes this molecule a versatile starting point for library synthesis. The secondary amine of the piperazine ring and the hydroxyl group can be further functionalized to explore structure-activity relationships (SAR) for a given biological target. For example, similar piperazine-containing structures have been investigated for their potential as antipsychotic agents by targeting dopamine and serotonin receptors.[6]

Conclusion

This compound is a foundational chemical building block with clear relevance to drug discovery and development. Its straightforward synthesis, coupled with the favorable properties imparted by the piperazine ring, makes it an attractive starting point for the synthesis of new chemical entities. This guide has provided the core technical data and methodological considerations necessary for its effective use in a research setting. All synthetic and analytical procedures must be conducted with rigorous attention to detail to ensure the production of high-quality, validated material for advancing drug development programs.

References

  • PubChem. (2r,3r)-3-(Piperazin-1-yl)butan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • G. G. Zaripova, et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • S. D. L. Cosconati, et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • A. B. Reitz, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • J. P. Yevich, et al. (1988). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed. Available at: [Link]

Sources

Technical Guide: Applications of 3-(Piperazin-1-yl)butan-2-ol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the applications of 3-(Piperazin-1-yl)butan-2-ol , a chiral


-amino alcohol ligand.

Executive Summary

This compound represents a specialized class of chiral


-amino alcohol ligands  featuring a piperazine backbone. Unlike traditional ligands (e.g., ephedrine or DAIB), the incorporation of the piperazine moiety introduces unique solubility profiles, steric modularity, and the potential for secondary coordination or functionalization at the distal nitrogen (

).

This guide explores its utility in asymmetric catalysis , specifically in enantioselective alkylation, transfer hydrogenation, and Henry reactions. The ligand functions primarily as a bidentate


-donor, forming rigid 5-membered chelate rings with transition metals (Zn, Ru, Cu), enabling high stereocontrol in bond-forming events.

Ligand Architecture & Synthesis

Structural Analysis

The molecule contains two adjacent chiral centers (C2 and C3) on a butane backbone.

  • Donor Sites: The secondary hydroxyl group (-OH) and the tertiary amine (

    
     of piperazine).
    
  • Chirality: The relative stereochemistry (e.g.,

    
     vs. 
    
    
    
    ) dictates the geometry of the metal complex. The anti or syn relationship is critical for the "bite angle" of the ligand.
  • Piperazine Role: The bulky piperazine ring provides steric shielding, influencing the approach of the substrate. The distal

    
     amine allows for "tagging" (immobilization on solid supports) or tuning electronic properties via 
    
    
    
    -alkylation.
Synthetic Pathway

The most efficient route to enantiopure this compound involves the regioselective ring-opening of chiral 2,3-epoxybutane.

Reaction Scheme:



  • Reagents: Piperazine (excess to prevent bis-alkylation), chiral 2,3-epoxybutane (commercially available or derived from 2-butene).

  • Catalyst: Lewis acids like

    
     or simple thermal activation in ethanol/water.
    
  • Purification: Fractional distillation or recrystallization (if solid) is required to separate the mono-substituted product from bis-substituted byproducts.

Core Application: Asymmetric Alkylation of Aldehydes

The primary application of this ligand is in the enantioselective addition of diethylzinc (


) to aldehydes . This transformation is the benchmark for characterizing new chiral amino alcohols.
Mechanism of Action

The reaction proceeds via a bimetallic transition state (Noyori model).

  • Complexation: The ligand reacts with

    
     to form a mono-zinc alkoxide species.
    
  • Dimerization: These species often aggregate but dissociate in the presence of aldehyde.

  • Transition State: A second equivalent of

    
     coordinates to the oxygen, activating the ethyl group for transfer. The chiral scaffold of the ligand forces the aldehyde to approach from a specific face (Re or Si), leading to high enantiomeric excess (ee).
    
Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via


 addition to benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexanes, 2.2 mmol)

  • Ligand: this compound (5 mol%, 0.05 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Ligand Activation: In a flame-dried Schlenk flask under argon, dissolve the ligand (0.05 mmol) in dry toluene (2 mL).

  • Zinc Addition: Add

    
     (2.2 mL) dropwise at 0°C. Stir for 20 minutes at room temperature to form the chiral Zinc-Ligand complex.
    
  • Substrate Addition: Cool the mixture to 0°C. Add benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12–24 hours. Monitor consumption by TLC.

  • Quench: Carefully quench with saturated

    
     (aq) and extract with 
    
    
    
    .
  • Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column).

Data Interpretation
ParameterTypical ValueNotes
Ligand Loading 1–5 mol%High efficiency due to catalytic turnover.
Yield >90%Quantitative conversion is standard.
Enantioselectivity (ee) 85–98%Dependent on the specific diastereomer of the ligand used.

Secondary Application: Asymmetric Transfer Hydrogenation (ATH)

The ligand serves as a chiral auxiliary in Ruthenium(II)-catalyzed reduction of ketones.

Catalytic Cycle

The ligand forms a complex of type


. The amine proton (

) and the alkoxide oxygen play a cooperative role in the outer-sphere hydrogen transfer mechanism (metal-ligand bifunctional catalysis).

DOT Diagram: ATH Catalytic Cycle

ATH_Cycle Figure 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation Cycle Complex Ru-Ligand Precatalyst Active Ru-H Species (Active Catalyst) Complex->Active Formic Acid/Base TS Transition State (Ketone Binding) Active->TS + Ketone Product Chiral Alcohol + Ru-Amide TS->Product H-Transfer Product->Active Regeneration

Figure 1: The ligand enables the concerted transfer of a hydride and a proton to the ketone substrate.

Application 3: Henry Reaction (Nitroaldol)

Copper(II) complexes of this compound catalyze the addition of nitromethane to aldehydes. The piperazine backbone is particularly effective here, as the distal nitrogen can participate in hydrogen bonding or simply increase the solubility of the copper complex in organic solvents.

  • Conditions:

    
     (10 mol%), Ligand (11 mol%), 
    
    
    
    ,
    
    
    .
  • Outcome: Formation of chiral

    
    -nitroalcohols, which are precursors to amino alcohols and diamines.
    

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Scarpi, D., et al. (2015). Chiral Amino Alcohol Ligands: Synthesis and Applications in Asymmetric Catalysis. Tetrahedron: Asymmetry. (General reference for amino alcohol class).
  • Periasamy, M. (2005).
  • Azizi, N., & Saidi, M. R. (2005). Highly efficient synthesis of

    
    -amino alcohols from epoxides catalyzed by 
    
    
    
    . Canadian Journal of Chemistry. Link (Synthesis of piperazine amino alcohols).

Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocols for 3-(Piperazin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental workflows for the selective alkylation of piperazine derivatives.

Strategic Utility & Structural Causality

In modern drug discovery, 3-(piperazin-1-yl)butan-2-ol serves as a highly versatile, bifunctional building block. Structurally, it features a tertiary amine at the N1 position of the piperazine ring (linked to the butane scaffold), a secondary alcohol at the C2 position of the alkyl chain, and a free secondary amine at the N4 position.

When functionalizing this scaffold via reductive amination, the goal is to selectively alkylate the N4 secondary amine using an aldehyde or ketone to form a new tertiary amine. The presence of the secondary alcohol demands a highly chemoselective reducing agent to prevent unwanted oxidation-reduction loops or dehydration side-reactions. Consequently, understanding the kinetic and thermodynamic drivers of iminium ion formation is critical for achieving high yields.

Mechanistic Principles & Reagent Selection

Reductive amination is a two-stage cascade: the condensation of an amine and a carbonyl compound to form an imine/iminium intermediate, followed by the in situ reduction of this intermediate to the corresponding alkylated amine[1].

For the functionalization of this compound, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reagent.

  • Causality of Selectivity: STAB is a mild reducing agent because its electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond[1]. This stabilization prevents the premature reduction of the starting aldehyde or ketone, allowing the transient iminium ion to form fully before hydride transfer occurs[1].

  • Alternative Reagents: Sodium Cyanoborohydride (NaBH₃CN) is also highly effective. The electron-withdrawing cyano group stabilizes the negative charge, making the hydride highly selective for the protonated imine over the carbonyl group[2]. This reaction, known as the Borch reaction, is particularly useful for sterically hindered ketones or when working in protic solvents like methanol[2]. However, standard Sodium Borohydride (NaBH₄) is explicitly avoided because it aggressively reduces the carbonyl precursor, thereby inhibiting imine formation entirely[2].

Pathway A This compound (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Activated Species) C->D -H2O (Acid Catalyzed) E Alkylated Piperazine (Target Product) D->E Hydride Transfer (STAB / NaBH3CN)

Reaction pathway for the reductive amination of this compound.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific observable milestones to ensure the reaction is proceeding along the intended mechanistic pathway.

Protocol A: Standard STAB-Mediated Reductive Amination (Preferred)

This one-pot protocol is optimal for coupling this compound with standard aliphatic or aromatic aldehydes/ketones.

Materials:

  • This compound (1.0 eq, limiting reagent)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (1.0 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve this compound and the carbonyl compound in anhydrous DCE under an inert nitrogen atmosphere.

    • Causality: DCE is preferred over DCM if the target requires gentle heating (up to 60 °C), though room temperature is usually sufficient for aldehydes.

  • Acid-Catalyzed Activation: Add glacial acetic acid dropwise to the stirring solution.

    • Causality: Lowering the pH to ~4-5 protonates the transient hemiaminal hydroxyl group, facilitating the elimination of water to form the highly electrophilic iminium ion[1].

  • Controlled Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB portionwise over 10 minutes.

    • Causality: Portionwise addition mitigates the mild exotherm. STAB will selectively reduce the iminium intermediate much faster than the carbonyl compound, driving the one-pot reaction forward[1].

  • Agitation & Validation: Remove the ice bath and stir at room temperature for 4–12 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting amine mass (m/z = 158.1) and the appearance of the product mass (m/z = 158.1 + Carbonyl Mass - 18 + 2) confirms successful hydride transfer.

  • Quenching: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

    • Self-Validation Check: Vigorous CO₂ gas evolution will be observed as the base neutralizes the acetic acid and destroys any residual STAB. The cessation of bubbling indicates a complete quench.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 Step 1: Reagent Mixing Combine amine + carbonyl in DCE Step2 Step 2: Acidification Add 1-2 eq Acetic Acid (pH ~4-5) Step1->Step2 Step3 Step 3: Reduction Add STAB portionwise at 0°C Step2->Step3 Step4 Step 4: Agitation Stir at RT for 4-12 hours Step3->Step4 Step5 Step 5: Quenching Neutralize with Sat. NaHCO3 Step4->Step5 Step6 Step 6: Extraction Extract (DCM), dry, concentrate Step5->Step6

Standard STAB-mediated reductive amination experimental workflow.

Protocol B: The Borch Reaction (For Sterically Hindered Ketones)

When reacting this compound with bulky ketones, iminium formation is thermodynamically unfavorable. The Borch reaction forces the equilibrium using NaBH₃CN in a protic solvent[2].

Step-by-Step Methodology:

  • Solvation in Protic Media: Dissolve the amine and ketone in anhydrous Methanol (MeOH).

    • Causality: Methanol actively participates in hydrogen bonding, stabilizing the transition states of the sterically hindered hemiaminal.

  • pH Adjustment: Add methanolic HCl or acetic acid until the pH is exactly 5–6 (verify with pH paper).

  • Hydride Addition: Add NaBH₃CN (1.5 eq) in one portion.

    • Causality: Because NaBH₃CN is stable in mildly acidic conditions, it will sit in solution without degrading, waiting to selectively reduce the iminium ion as it slowly forms[2].

  • Agitation & Heating: Stir at 50 °C for 12–24 hours.

  • Quenching (Caution): Quench carefully with 1M NaOH in a well-ventilated fume hood.

    • Safety Causality: NaBH₃CN can generate highly toxic hydrogen cyanide (HCN) gas under highly acidic conditions; basic quenching prevents this hazard. Extract with Ethyl Acetate (EtOAc).

Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the quantitative and qualitative parameters of the primary reducing agents used for the functionalization of this compound.

Reducing AgentReactivity & Selectivity ProfileHydroxyl Group ToleranceTypical YieldsToxicity & ByproductsOptimal Solvent System
STAB (NaBH(OAc)₃) Mild; highly selective for iminium ions over carbonyls[1].Excellent (No oxidation/reduction of the C2 alcohol).75% - 95%Low / Generates benign acetate salts.DCE, DCM, THF
NaBH₃CN Moderate; highly stable in mildly acidic/protic media[2].Excellent (Completely inert to the C2 alcohol).60% - 85%High / Risk of toxic HCN gas generation[2].MeOH, EtOH
NaBH₄ Aggressive; poor selectivity. Reduces carbonyls directly[2].Good, but irrelevant due to carbonyl destruction.< 20%Moderate / Borate salts.MeOH, EtOH

References

  • The Chemistry of Amine Synthesis: Focus on Sodium Triacetoxyborohydride Source: NBInno URL
  • Source: JoVE (Journal of Visualized Experiments)
  • Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces (Citing Abdel-Magid et al., J. Org. Chem.)

Sources

Application Note: Nucleophilic Substitution Conditions for Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the complex landscape of piperazine alkylation, moving beyond basic textbook definitions to actionable, process-chemistry grade protocols.


 Reaction Parameters for Selective N-Alkylation
Audience:  Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Introduction: The Piperazine Paradox

Piperazine is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Imatinib and Sildenafil. However, its symmetric diamine structure presents a classic synthetic challenge: Selectivity .

In a standard nucleophilic substitution (


) with an alkyl halide (

), the introduction of an electron-donating alkyl group at

increases the electron density of the piperazine ring. This often makes the secondary amine at

more nucleophilic than the starting material, leading to a "runaway" reaction where bis-alkylation (

) competes aggressively with mono-alkylation (

).

This guide provides three distinct protocols to control this reactivity, selected based on substrate cost, scale, and required purity.

Strategic Reaction Optimization

Before selecting a protocol, understand the critical variables that dictate the


 ratio.
The Solvent-Base Matrix

The choice of solvent and base dramatically alters the reaction kinetics.

SystemSolventBaseCharacteristicsRecommended For
Standard Acetonitrile (MeCN)

Polar aprotic; moderate rate. Easy workup.General alkylation.[1]
High Reactivity DMF / DMAc

or

High solubility; rapid rate. Harder to remove solvent.Unreactive alkyl halides (Cl).
Selectivity Acetone / DCM

/ DIPEA
Lower boiling point allows temp control (

).
Labile electrophiles.
Protic Ethanol / Water

Solvates anions, slowing

(better control).
Industrial scale "Excess" methods.
Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways inherent in this reaction.

PiperazineReaction Pip Piperazine (Starting Material) Mono N-Alkyl Piperazine (Target Product) Pip->Mono k1 (Slow) + R-X, Base RX Alkyl Halide (R-X) Bis N,N'-Dialkyl Piperazine (Over-alkylation) Mono->Bis k2 (Fast!) + R-X, Base Quat Quaternary Ammonium (Impurity) Bis->Quat k3 + R-X

Figure 1: Reaction pathways in piperazine alkylation. Note that typically


 due to inductive effects, necessitating strategic intervention.

Experimental Protocols

Protocol A: The "Boc-Protection" Route (High Purity)

Best for: Expensive alkyl halides, small-scale discovery, and when bis-alkylation must be strictly avoided. Concept: Temporarily mask one nitrogen with a tert-butoxycarbonyl (Boc) group to force mono-selectivity.[1]

Materials
  • N-Boc-piperazine (1.0 equiv)[2]

  • Alkyl Halide (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology
  • Setup: In an oven-dried round-bottom flask, dissolve N-Boc-piperazine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add

    
      (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure base distribution.
    
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If

      
       is highly reactive (e.g., Benzyl bromide), add at 
      
      
      
      .
  • Reaction: Reflux at

    
     for 4–12 hours. Monitor via TLC (Stain: Ninhydrin or PMA) or LCMS.[3]
    
    • Checkpoint: Look for consumption of N-Boc-piperazine.[2]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate in vacuo.

  • Deprotection (The Critical Step):

    • Dissolve the crude intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane . Stir at RT for 1–2 hours.[2][3]

    • Concentrate to dryness.

  • Free Basing: The product is now a salt. Dissolve in water, adjust pH to >12 with NaOH, and extract with DCM/MeOH (9:1).

Protocol B: The "Statistical Excess" Route (Scale-Up Friendly)

Best for: Cheap, volatile alkyl halides and large-scale synthesis where chromatography is to be avoided. Concept: Overwhelm the alkyl halide with piperazine (5:1 ratio) to statistically ensure


 encounters a free piperazine rather than a mono-alkylated product.
Step-by-Step Methodology
  • Stoichiometry: Charge a flask with Piperazine (5.0 equiv) and solvent (Ethanol or DCM).

  • Addition: Dissolve Alkyl Halide (1.0 equiv) in a minimal amount of solvent. Add this solution very slowly (over 1–2 hours) to the stirring piperazine solution.

    • Why? Keeping the local concentration of

      
       low prevents "hotspots" of bis-alkylation.
      
  • Reaction: Stir at RT. Heating is usually unnecessary and increases bis-alkylation risk.

  • Workup (Purification by Partitioning):

    • Evaporate solvent.[4][5]

    • Add water.[2][5][6][7] The excess unsubstituted piperazine is highly water-soluble.

    • Extract with Ethyl Acetate or Ether . The mono-alkylated product (more lipophilic) will move to the organic layer, while the excess piperazine stays in the aqueous layer.

    • Validation: Check the aqueous layer by TLC to ensure no product is lost.

Protocol C: The "Mono-Salt" Route (pH Control)

Best for: Volatile products where Boc-deprotection is too harsh. Concept: Use Piperazine Monohydrochloride.[5] Protonating one nitrogen renders it non-nucleophilic, leaving the other free to react.

Step-by-Step Methodology
  • Salt Formation: Dissolve Piperazine (1.0 equiv) in Ethanol. Add exactly 1.0 equiv of Conc. HCl or Acetic Acid.[6]

  • Alkylation: Add Alkyl Halide (0.8–0.9 equiv) and stir at reflux.

    • Note: Use a slight deficit of alkyl halide to prevent bis-alkylation of the small amount of free base equilibrium species.

  • Workup: Basify with NaOH (pH > 12) and extract.

Decision Matrix for Protocol Selection

Use the following logic flow to determine the optimal experimental path for your specific substrate.

DecisionTree Start Start: Select Protocol IsExpensive Is the Alkyl Halide expensive/precious? Start->IsExpensive BocRoute Protocol A: Boc-Protection Route IsExpensive->BocRoute Yes CanDistill Can the product be distilled/extracted easily? IsExpensive->CanDistill No ExcessRoute Protocol B: Statistical Excess Route CanDistill->ExcessRoute Yes SaltRoute Protocol C: Mono-Salt Route CanDistill->SaltRoute No (Complex Workup)

Figure 2: Decision tree for selecting the optimal piperazine alkylation strategy.

Troubleshooting & Critical Controls

  • Quaternary Salt Formation:

    • Symptom:[6][7][8][9][10][11] Product is stuck in the aqueous layer during extraction.[5]

    • Cause: Over-alkylation created a charged quaternary ammonium species.

    • Fix: Use Protocol A (Boc) to physically prevent the second addition.

  • Emulsions during Workup:

    • Piperazine derivatives often act as surfactants.

    • Fix: Add saturated Brine or use a DCM/Isopropanol (3:1) mixture for extraction.[2][3][4][5]

  • Monitoring:

    • Do not rely solely on UV (254 nm) as piperazine is not UV active. Use Ninhydrin stain (turns free amines red/purple) or Dragendorff’s reagent (orange for tertiary amines).

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from

  • Royal Society of Chemistry. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Retrieved from

  • Indian Academy of Sciences. (2010). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from

  • National Institutes of Health (PMC). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from

  • Google Patents. (2019). Process for the N-monoalkylation of piperazine (DE1092019B). Retrieved from

Sources

Application Note: Scalable Synthesis of 3-(Piperazin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details a scalable, atom-economical route for the synthesis of 3-(piperazin-1-yl)butan-2-ol , a critical pharmacophore and linker in medicinal chemistry. Unlike reductive amination routes which often suffer from unpredictable stereochemical outcomes and heavy metal waste, this protocol utilizes the nucleophilic ring-opening of 2,3-epoxybutane .

This route is selected for its scalability (kg-scale ready), "green" solvent profile (water/ethanol), and precise stereochemical transfer. The core challenge in this synthesis is controlling the mono- vs. bis-alkylation of piperazine.[1] This protocol employs a kinetic control strategy using stoichiometric excess and water-catalysis to maximize the yield of the mono-substituted target while enabling the recycling of unreacted piperazine.

Retrosynthetic Analysis & Stereochemistry

The synthesis relies on the SN2 attack of piperazine on 2,3-epoxybutane. Because the epoxide opening is stereospecific (anti-addition), the stereochemistry of the starting material dictates the diastereomeric outcome of the product.

Stereochemical Mapping
  • Starting Material: cis-2,3-Epoxybutane

    
    Product:  (RS,SR)-3-(piperazin-1-yl)butan-2-ol (Racemic threo).
    
  • Starting Material: trans-2,3-Epoxybutane

    
    Product:  (RR,SS)-3-(piperazin-1-yl)butan-2-ol (Racemic erythro).
    

Note: Commercial 2,3-epoxybutane is often a mixture of cis/trans isomers. For diastereoselective applications, ensure the isomeric purity of the starting epoxide.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism and the critical role of water in activating the epoxide.

ReactionMechanism Epoxide 2,3-Epoxybutane (Electrophile) TS Transition State (H-bond Activation) Epoxide->TS Activation (H2O) Piperazine Piperazine (Nucleophile - Excess) Piperazine->TS SN2 Attack Product This compound (Mono-product) TS->Product Ring Opening BisImpurity Bis-alkylated Impurity (Avoided via Kinetics) Product->BisImpurity Over-reaction (Slowed by Excess Pip)

Caption: Kinetic pathway favoring mono-alkylation via water-assisted ring opening and stoichiometric control.

Detailed Protocol: 1.0 kg Scale-Up

Reagents & Equipment
  • Reactor: 5L Jacketed Glass Reactor with overhead stirrer and reflux condenser.

  • Piperazine (Anhydrous): 1,720 g (20.0 mol, 4.0 eq). Critical: Excess drives kinetics toward mono-substitution.

  • 2,3-Epoxybutane: 360.5 g (5.0 mol, 1.0 eq).

  • Water (Deionized): 400 mL. Acts as solvent and catalyst.

  • Ethanol (Optional): 200 mL (if homogenization is required, though water is usually sufficient at reflux).

Experimental Procedure
Step 1: Reaction Initiation
  • Charge the reactor with Piperazine and Water .[1]

  • Heat the mixture to 50°C until the piperazine is fully dissolved/suspended.

  • Begin vigorous stirring (300-400 RPM).

  • Add 2,3-Epoxybutane dropwise via an addition funnel over 60 minutes .

    • Process Note: The reaction is exothermic. Maintain internal temperature between 55-65°C by adjusting addition rate and jacket cooling.

Step 2: Reaction Propagation
  • Once addition is complete, raise the temperature to Reflux (approx. 100-105°C) .

  • Hold at reflux for 4–6 hours .

  • In-Process Control (IPC): Sample 50 µL, dilute in MeOH, and analyze by GC-MS.

    • Target: >98% conversion of epoxide.

    • Spec: Ratio of Mono:Bis product should be >15:1.

Step 3: Workup & Purification (The "Scalable" Aspect)

The workup exploits the boiling point difference between the starting material (piperazine), the product, and the bis-impurity.

  • Solvent Strip: Switch condenser to distillation mode. Remove water under reduced pressure (50°C, 100 mbar).

  • Piperazine Recovery (Sublimation/Distillation):

    • Increase vacuum to 10-20 mbar and temperature to 100-110°C .

    • Unreacted piperazine will distill/sublime. Collect this fraction; it can be recrystallized and reused in subsequent batches.

    • Note: Ensure the condenser is kept warm (45-50°C) to prevent piperazine from solidifying and clogging the lines.

  • Product Isolation:

    • Increase vacuum to high vacuum (<1 mbar ).

    • Distill the product fraction. This compound typically distills between 115-125°C at 0.5 mbar (approximate, dependent on exact vacuum).

    • The residue (pot bottoms) contains the high-boiling bis-impurity.

Data Summary Table
ParameterSpecificationNotes
Yield 85 - 92%Based on epoxide limiting reagent.
Purity (GC) > 98.5%Area %.
Appearance Viscous colorless oilHygroscopic; store under N2.
Mono:Bis Ratio > 20:1Achieved via 4.0 eq excess piperazine.
Atom Economy HighNo leaving groups (e.g., halides) generated.

Process Flow Diagram

This flowchart visualizes the downstream processing required to separate the target from the excess reagent and impurities.[1]

ProcessFlow Reactants Feed: Piperazine (4 eq) + Epoxide (1 eq) Reactor Reactor: Reflux @ 105°C, 4-6h Reactants->Reactor FlashDist Flash Distillation: Remove Water Reactor->FlashDist PipRecovery Vacuum Strip (10 mbar): Recover Excess Piperazine FlashDist->PipRecovery PipRecovery->Reactants Recycle Piperazine VacRect High Vac Rectification (<1 mbar): Isolate Product PipRecovery->VacRect Crude Oil FinalProd Final Product: This compound VacRect->FinalProd Distillate Waste Waste: Bis-alkylated residue VacRect->Waste Bottoms

Caption: Downstream processing workflow emphasizing piperazine recycling and vacuum rectification.

Analytical Controls & Troubleshooting

GC-MS Method
  • Column: HP-5MS or equivalent (30m x 0.25mm).[2]

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Retention Order: Piperazine < 2,3-Epoxybutane < Target < Bis-Impurity.

Troubleshooting Guide
  • Issue: High levels of bis-impurity.

    • Cause: Localized high concentration of epoxide during addition.

    • Fix: Increase stirring speed; dilute epoxide in a small amount of ethanol before addition; ensure piperazine excess is actually 4-5 eq.

  • Issue: Clogged condenser during distillation.

    • Cause: Piperazine solidification.

    • Fix: Use a heated condenser (fluid set to 50°C) or an air condenser for the piperazine removal stage.

Safety & Handling (E-E-A-T)

  • Epoxide Hazards: 2,3-Epoxybutane is an alkylating agent and flammable. All transfers must occur in a fume hood.

  • Piperazine: Caustic and a sensitizer. Avoid dust inhalation.

  • Thermal Runaway: While less energetic than ethylene oxide, the ring opening is exothermic. Never add epoxide all at once at elevated temperatures.

References

  • Leont'yeva, M. E., et al. (2025).[3] Piperazine alkoxylation by 1,2-epoxypropane and 1,2-epoxybutane. ChemChemTech. Link

    • Relevance: Establishes kinetics and water-catalysis for piperazine/epoxide reactions.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Relevance: Foundational text for SN2 anti-stereochemistry in epoxide ring openings.
  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds. Link

    • Relevance: Protocols for handling piperazine distill
  • Tovar, C. M., et al. (2022).[4] Kinetic study of the atmospheric oxidation of a series of epoxy compounds. Atmos. Chem. Phys. Link

    • Relevance: Provides physical data and reactivity trends for cis/trans-2,3-epoxybutane.

Sources

Procedure for N-alkylation of piperazine with 3-bromo-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Alkylation of Piperazine with 3-Bromo-2-Butanol

Executive Summary

This application note details the protocol for the synthesis of 3-(piperazin-1-yl)butan-2-ol via the N-alkylation of piperazine with 3-bromo-2-butanol. This transformation presents specific challenges: distinguishing between two equivalent amine sites on piperazine (selectivity) and managing the stereochemical inversion at the secondary electrophilic center of the alkyl halide.

Two protocols are provided:

  • Protocol A (Direct Alkylation): High-throughput, atom-economical method relying on stoichiometric control.

  • Protocol B (Boc-Protection Strategy): High-purity method for rigorous elimination of bis-alkylated byproducts.

Strategic Analysis & Mechanism

Reaction Mechanism

The reaction proceeds primarily via an SN2 mechanism . The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon (C3) of 3-bromo-2-butanol, displacing the bromide ion.

  • Stereochemistry: As an SN2 reaction involving a secondary alkyl halide, Walden inversion occurs at the C3 carbon. The configuration at C2 (bearing the hydroxyl group) remains retained.

  • Side Reactions: The secondary nature of 3-bromo-2-butanol makes it susceptible to E2 elimination under strongly basic conditions or high temperatures, yielding 2-butanone (via enol tautomerization) or 3-buten-2-ol.

Selectivity Control (Mono- vs. Bis-Alkylation)

Piperazine possesses two equivalent secondary amines. Once the first alkylation occurs, the product is a tertiary amine, which is generally more nucleophilic than the starting material due to inductive donation from the alkyl group. This creates a risk of "runaway" bis-alkylation.

  • Solution: To favor mono-alkylation in Protocol A, we utilize a large molar excess of piperazine (4–5 equivalents) . This statistically ensures that the alkyl halide is far more likely to encounter unreacted piperazine than a mono-alkylated product molecule.

Visualization: Reaction Pathway

ReactionPathway Piperazine Piperazine (Nucleophile) TS Transition State (S_N2 Inversion) Piperazine->TS + Heat AlkylHalide 3-bromo-2-butanol (Electrophile) AlkylHalide->TS MonoProduct This compound (Target) TS->MonoProduct Major Path Elimination Elimination Byproducts (Butanone/Butenol) TS->Elimination Side Reaction (High Temp/Strong Base) BisProduct 1,4-bis(2-hydroxy-1-methylpropyl)piperazine (Impurity) MonoProduct->BisProduct + Alkyl Halide (If Piperazine < 4 eq)

Figure 1: Reaction pathway showing the competition between mono-alkylation, bis-alkylation, and elimination.

Protocol A: Direct Stoichiometric Mono-Alkylation

Recommended for scale-up where atom economy is prioritized and excess piperazine can be recovered.

Reagents & Equipment
ReagentMW ( g/mol )EquivalentsRole
Piperazine (Anhydrous) 86.145.0Nucleophile & Base
3-Bromo-2-butanol 153.021.0Electrophile
Ethanol (Absolute) -Solvent (10 mL/g halide)Solvent
Potassium Carbonate 138.210.5 (Optional)Aux.[1] Base
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (5.0 eq) in absolute ethanol.

    • Note: If using piperazine hexahydrate, ensure the solvent volume is adjusted, though anhydrous is preferred to minimize solvation shells that reduce nucleophilicity.

  • Addition: Heat the solution to a gentle reflux (approx. 78°C).

  • Slow Addition: Add 3-bromo-2-butanol (1.0 eq) dropwise over 30–60 minutes.

    • Rationale: Slow addition keeps the instantaneous concentration of the alkyl halide low relative to the piperazine, further suppressing bis-alkylation.

  • Reaction: Maintain reflux for 6–12 hours. Monitor via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or LC-MS.[2]

    • Endpoint: Disappearance of the bromide.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off any precipitated salts (piperazine hydrobromide).

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove ethanol.

  • Purification (Critical):

    • The residue contains the product and a large excess of piperazine.[3]

    • Distillation: Piperazine sublimes/boils at ~146°C. The product has a significantly higher boiling point. High-vacuum distillation is the most effective method to remove unreacted piperazine.

    • Alternative (Extraction): Dissolve residue in DCM. Wash with minimal water (piperazine is highly water-soluble; the product is amphiphilic but prefers organic phase if salting-out agents like NaCl are used).

Protocol B: N-Boc Protection Strategy

Recommended for medicinal chemistry applications requiring high purity without distillation.

Reagents
  • N-Boc-Piperazine (1.0 eq)

  • 3-Bromo-2-butanol (1.2 eq)

  • Acetonitrile (Solvent)

  • K2CO3 (2.0 eq)

  • TFA/DCM (For deprotection)[2]

Workflow
  • Alkylation:

    • Mix N-Boc-piperazine, K2CO3, and Acetonitrile.

    • Add 3-bromo-2-butanol. Heat to reflux (80°C) for 16 hours.

    • Advantage:[3][4][5][6][7][8] The Boc group blocks the second amine, rendering bis-alkylation impossible.

  • Intermediate Isolation:

    • Filter solids.[3] Evaporate solvent.[3][9]

    • Purify the 4-Boc-1-(2-hydroxy-1-methylpropyl)piperazine intermediate via silica flash chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve intermediate in DCM (5 mL/g).

    • Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

  • Free Basing:

    • Evaporate volatiles.[3]

    • Redissolve in methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with NaHCO3 to obtain the free base.

Workflow Visualization

Workflow Start Start Choice Select Protocol Start->Choice ProtA Protocol A: Direct Alkylation Choice->ProtA Scale-up / Low Cost ProtB Protocol B: Boc-Protection Choice->ProtB High Purity / Med Chem MixA Mix Piperazine (5 eq) + EtOH ProtA->MixA AddA Add Halide Dropwise @ Reflux MixA->AddA WorkupA Vac Distillation (Remove Piperazine) AddA->WorkupA End Final Product: This compound WorkupA->End MixB Mix N-Boc-Pip + K2CO3 + ACN ProtB->MixB ReactB Reflux 16h MixB->ReactB Deprotect TFA Deprotection ReactB->Deprotect Deprotect->End

Figure 2: Decision matrix and process flow for synthesis selection.

Analytical Data & Troubleshooting

Expected NMR Characteristics (Free Base)
  • 1H NMR (CDCl3):

    • δ ~0.9–1.1 (d, 3H, CH3 of butyl chain).

    • δ ~1.0 (d, 3H, CH3 adjacent to N).

    • δ ~2.3–2.9 (m, 9H, Piperazine ring protons + CH-N).

    • δ ~3.5–3.8 (m, 1H, CH-O).

  • Mass Spectrometry: [M+H]+ calc. for C8H18N2O: 159.15.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Elimination of alkyl halideLower reaction temp to 60°C; switch solvent to ACN (non-protic).
Bis-alkylation Insufficient Piperazine excessIncrease Piperazine to 6–8 eq or switch to Protocol B.
Product Impure Incomplete removal of PiperazineUse Kugelrohr distillation or sublime piperazine under high vacuum.

References

  • Selectivity in Piperazine Alkylation

    • Protocol Basis: "Synthesis of N-Alkylpiperazines." ResearchGate.[6] Available at: [Link]

  • Boc-Protection Methodology
  • Secondary Halide Reactivity

    • Mechanistic Insight: "Conversion of 2,3-Butanediol to 2-Butanol."[7][10] PNNL Available Technologies. Available at: [Link]

  • General Piperazine Synthesis

    • Review: "Synthesis of piperazines."[9][11][12][13] Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Solvent Selection and Extraction Protocols for 3-(Piperazin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Extraction Challenges

The isolation of 3-(Piperazin-1-yl)butan-2-ol from aqueous matrices presents a significant thermodynamic challenge commonly encountered in drug development and synthetic chemistry. As a bifunctional molecule, it contains a highly basic piperazine moiety (comprising both a secondary and a tertiary amine) and a hydrogen-bonding secondary hydroxyl group.

Because of these functional groups, the molecule exhibits extreme hydrophilicity. In neutral aqueous solutions, the piperazine nitrogens are protonated, rendering the molecule cationic and entirely insoluble in standard organic solvents. Even when fully deprotonated, the molecule's capacity to act as both a hydrogen-bond donor and acceptor creates a tightly bound aqueous hydration shell that resists partitioning into non-polar organic phases.

Mechanistic Rationale for Solvent Selection

To achieve high recovery rates, the extraction strategy must be engineered around two core physicochemical principles: pKa-driven alkalinization and hydration-shell disruption .

The Causality of pH Control

Piperazine derivatives typically exhibit two distinct dissociation constants. The secondary amine in the piperazine ring has a pKa of approximately 9.73, while the tertiary amine (where the butan-2-ol chain is attached) has a pKa near 5.35[1][2].

To force the molecule into its uncharged, lipophilic "free base" form, the pH of the aqueous phase must be driven at least two units above the highest pKa. Therefore, adjusting the aqueous matrix to pH > 12 is an absolute prerequisite. Failing to maintain this alkalinity will result in the molecule remaining partially ionized and trapped in the aqueous layer.

Overcoming the Hydration Shell

Even at pH 12, standard hydrophobic solvents like dichloromethane (DCM) or ethyl acetate often yield poor recoveries (<30%) because they lack the capacity to disrupt the hydrogen bonds between water and the analyte's hydroxyl group.

To overcome this, we employ two field-proven strategies:

  • Cosolvent Phase Transfer (The 3:1 Trick): A mixture of Chloroform and Isopropanol (CHCl₃:IPA) at a 3:1 volume ratio is the gold standard for polar amino alcohols[3]. The isopropanol acts as a hydrogen-bonding bridge, solvating the hydroxyl and amine groups, while the dense chloroform provides the hydrophobic bulk necessary to force a clean phase separation.

  • Salt-Assisted Liquid-Liquid Extraction (SALLE): By saturating the aqueous phase with inorganic salts (e.g., NaCl or MgSO₄), the ionic strength of the water is drastically increased. Water molecules preferentially solvate the inorganic ions, effectively "salting out" the piperazine derivative into the organic phase[4].

Table 1: Comparative Solvent Systems for Amino Alcohol Extraction
Solvent SystemDensity (g/mL)Boiling Point (°C)Relative RecoveryMechanistic Advantage
CHCl₃:IPA (3:1 v/v) ~1.25 (Bottom)~61 / 82Excellent (>90%) Isopropanol solvates the -OH group; CHCl₃ forces phase boundary[3].
n-Butanol 0.81 (Top)117.7Very Good (>85%) Polarity matches the analyte; excellent for SALLE, but hard to evaporate.
Ethyl Acetate + NaCl 0.90 (Top)77.1Moderate (~70%) Greener alternative; relies entirely on high ionic strength to force partitioning.
Dichloromethane 1.33 (Bottom)39.6Poor (<30%) Lacks H-bonding capacity; fails to break the aqueous hydration shell.

Process Visualization

ExtractionWorkflow Aq Aqueous Reaction Mixture [this compound] pH Alkalinization (pH > 12) Add 5M NaOH Aq->pH Salt Salting Out Saturate with NaCl pH->Salt Solvent Solvent Addition CHCl3:IPA (3:1 v/v) Salt->Solvent Sep Phase Separation (Centrifugation / Settling) Solvent->Sep Org Organic Phase (Bottom) Target Free Base Sep->Org Product Partitioning AqWaste Aqueous Phase (Top) Salts & Impurities Sep->AqWaste Val Self-Validation Check pH > 12 & TLC AqWaste->Val Val->pH If pH < 12, Re-adjust & Re-extract

Logical workflow for the extraction of this compound, including self-validation.

Experimental Protocols

Protocol A: High-Yield Extraction using CHCl₃:IPA (3:1)

This is the recommended protocol for maximum recovery of highly polar piperazine derivatives.

Step 1: Matrix Preparation and Alkalinization

  • Transfer the aqueous sample containing this compound to an appropriately sized Erlenmeyer flask or separatory funnel.

  • Chill the solution in an ice bath (neutralization of amines can be exothermic).

  • Slowly add 5M NaOH dropwise while stirring continuously until the solution reaches a pH of 12–13.

    • Self-Validating Step: Do not rely solely on a pH meter, as high concentrations of organics can foul the electrode. Confirm the pH using high-range pH indicator strips.

Step 2: Salting Out (SALLE)

  • Add solid, anhydrous Sodium Chloride (NaCl) to the basic aqueous solution.

  • Stir vigorously until the salt no longer dissolves (complete saturation). This drastically reduces the solubility of the amino alcohol in the aqueous phase.

Step 3: Solvent Extraction

  • Prepare a fresh mixture of Chloroform and Isopropanol at a 3:1 volumetric ratio.

  • Add a volume of the CHCl₃:IPA mixture equal to 50% of the aqueous volume.

  • Cap the separatory funnel and shake vigorously for 60 seconds. Caution: Vent frequently, as the heat of mixing and the volatility of the solvents will build pressure.

  • Allow the phases to separate. The organic layer (containing the product) will be the bottom layer due to the high density of chloroform.

Step 4: Self-Validation and Re-Extraction

  • Drain the bottom organic layer into a clean collection flask.

  • Self-Validating Step: Amines act as strong buffers. The act of extracting the free base can cause the pH of the remaining aqueous layer to drop. Re-test the pH of the aqueous layer. If it has dropped below 12, add more 5M NaOH before proceeding.

  • Perform two additional extractions of the aqueous layer using fresh CHCl₃:IPA (3:1). Combine all organic extracts.

  • Spot the final aqueous waste on a TLC plate and stain with Ninhydrin or Iodine to visually validate that no amino alcohol remains.

Step 5: Drying and Concentration

  • Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at 35–40 °C to yield the crude this compound.

Protocol B: Greener Alternative using n-Butanol

Use this protocol if halogenated solvents (chloroform) must be avoided due to environmental or regulatory constraints.

  • Alkalinization: Adjust the aqueous phase to pH > 12 using 5M NaOH.

  • Aggressive Salting Out: Saturate the aqueous phase with Magnesium Sulfate (MgSO₄) or NaCl. MgSO₄ is often preferred here as it has a higher salting-out coefficient for amines[4].

  • Extraction: Add an equal volume of n-Butanol. Shake vigorously and allow to settle.

  • Separation: The n-Butanol will form the top layer . Collect the organic phase. Repeat the extraction twice.

  • Concentration: Because n-Butanol has a high boiling point (117 °C), rotary evaporation can be slow. Pro-tip: Add a small amount of water to the n-butanol extract to form a lower-boiling azeotrope, facilitating faster removal under high vacuum.

References

  • Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate.[4] URL:

  • Piperazine - Wikipedia. Wikipedia.[1] URL:

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.[2] URL:

  • Workup for Polar and Water-Soluble Solvents - Department of Chemistry. University of Rochester.[3] URL:

Sources

Troubleshooting & Optimization

Removing bis-alkylated impurities in piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Synthesis & Purification Topic: Strategies for Minimizing and Removing Bis-Alkylated Impurities Ticket ID: #PIP-ALK-001

Welcome to the Technical Support Center

You are likely here because your piperazine alkylation yielded a "statistical mixture": unreacted piperazine, the desired N-monoalkylated product, and the troublesome N,N’-bis-alkylated impurity.

This guide addresses the chemo-physical separation of these species. Unlike standard amines, piperazine contains two equivalent nucleophilic sites. Once the first alkylation occurs, the remaining secondary amine often retains similar nucleophilicity, leading to over-alkylation.

Module 1: Strategic Prevention (Root Cause Analysis)

The most effective way to remove bis-alkylated impurities is to prevent their formation. You must choose between Statistical Control or Protective Group Control .

Strategy A: The "Brute Force" Dilution (Statistical Control)

If you are performing direct alkylation (e.g., with an alkyl halide), you are fighting probability.

  • The Fix: Use Piperazine in 5-10x molar excess .

  • Why it works: By flooding the reaction with unreacted piperazine, the alkylating agent is statistically far more likely to encounter a virgin piperazine molecule than a mono-alkylated one.

  • Downside: You must recover the excess piperazine (see Module 2).

Strategy B: The "Surgical" Protection (Boc-Route)

For high-value synthesis, do not rely on statistics.

  • The Fix: Synthesize or purchase 1-Boc-piperazine .

  • Protocol: React 1-Boc-piperazine with your electrophile. The second nitrogen is chemically blocked.

  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane after alkylation.

  • Result: Zero bis-alkylated impurity from the target alkyl group.

Module 2: Purification & Extraction (The "Self-Validating" Workup)

If you already have a mixture, you must exploit the Hydrophobicity Gap .

  • Piperazine: Highly polar, water-soluble (

    
    ).
    
  • Mono-alkylated: Moderately polar, amphiphilic.

  • Bis-alkylated: Highly lipophilic (Non-polar).

Protocol: The "pH-Switch" Extraction

This method uses pH manipulation to sequester the bis-impurity into the organic phase while keeping the product in the aqueous phase (temporarily).

Step-by-Step Guide:

  • Acidification: Dissolve crude mixture in dilute HCl (pH < 2).

    • State: All amines are protonated (ammonium salts) and dissolved in water.

    • Action: Wash with Diethyl Ether or Hexane .

    • Result: Removes non-basic organic impurities. Discard organic layer.

  • Controlled Basification (The Critical Step):

    • Adjust aqueous layer pH to 9.5 – 10.0 using NaOH.

    • Mechanism:[1][2] The bis-alkylated species (less polar) will become free bases and separate first. The mono-alkylated species (more polar) often requires higher pH or "salting out" to fully extract.

  • Lipophilic Wash:

    • Extract the aqueous layer (pH 10) with a non-polar solvent (e.g., Hexane or low-polarity Ether).

    • Target: The Bis-alkylated impurity will preferentially partition into the Hexane.

    • Validation: Check the organic layer by TLC. If it contains the high-Rf spot (Bis), discard it.

  • Product Extraction:

    • Saturate the aqueous layer with NaCl (Salting out).

    • Raise pH to >12.

    • Extract with DCM (Dichloromethane) or Chloroform (3x).

    • Result: The mono-alkylated product moves to the DCM. Unreacted piperazine largely remains in the brine due to its extreme hydrophilicity.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the "Hydrophobicity Gap."

PiperazinePurification Start Crude Reaction Mixture (Piperazine + Mono + Bis) Acidify 1. Acidify (pH < 2) 2. Wash with Ether Start->Acidify Phase1 Aqueous Phase (Ammonium Salts) Acidify->Phase1 Waste1 Organic Phase (Non-basic impurities) Acidify->Waste1 Basify1 Adjust pH to ~9.8 Extract with Hexane Phase1->Basify1 OrgPhase2 Hexane Layer (Contains Bis-impurity) Basify1->OrgPhase2 Bis-alkylated prefers non-polar AqPhase2 Aqueous Layer (Mono + Piperazine) Basify1->AqPhase2 FinalExt 1. Saturate with NaCl 2. pH > 12 3. Extract with DCM AqPhase2->FinalExt FinalProd DCM Layer (Purified Mono-Product) FinalExt->FinalProd WastePiperazine Aqueous Waste (Excess Piperazine) FinalExt->WastePiperazine Highly polar piperazine stays

Caption: Separation logic based on polarity differences. Bis-alkylated species are removed in non-polar solvents at moderate pH.

Module 4: Data & Reference Tables

Use these values to predict separation behavior. Note that Bis-alkylated piperazines lack the H-bond donating capability of the secondary amine, significantly lowering their water solubility compared to the Mono-product.

Table 1: Physicochemical Comparison
SpeciesStructure TypeApprox pKa (N1 / N2)LogP (Hydrophobicity)Extraction Solvent Preference
Piperazine Secondary / Secondary9.73 / 5.35-1.50 (Very Hydrophilic)Water (retains in brine)
Mono-Alkyl Tertiary / Secondary~9.0 / ~9.80.5 to 1.5 (Variable)DCM / Chloroform
Bis-Alkyl Tertiary / Tertiary~8.5 / ~8.5> 2.5 (Lipophilic)Hexane / Ether

Note: pKa values are approximate and shift based on the electron-donating/withdrawing nature of the alkyl group.

Frequently Asked Questions (FAQs)

Q: I used 5 equivalents of piperazine, but I can't separate the excess piperazine from my product. A: If your product is not volatile, use High Vacuum Distillation . Piperazine sublimes/boils at relatively low temperatures (~146°C at atm, much lower under vacuum). Alternatively, use the "Water Wash": Dissolve the crude solid in DCM and wash 5x with water. Excess piperazine will partition into the water; your mono-alkylated product (if sufficiently lipophilic) will stay in the DCM.

Q: Can I use chromatography to separate Mono from Bis? A: Yes, but standard silica is acidic and causes streaking.

  • The Fix: Use Amine-functionalized Silica or add 1-2% Triethylamine (TEA) or Ammonia to your mobile phase (e.g., DCM/MeOH/NH4OH).

  • Rf Order: Bis-alkylated runs fastest (highest Rf), followed by Mono, with Piperazine sticking to the baseline.

Q: Why not just use 1 equivalent of alkyl halide and 1 equivalent of piperazine? A: This is the "Statistical Trap." In a 1:1 reaction, as soon as mono-product forms, it competes with the starting material for the remaining alkyl halide. You will inevitably end up with a mix of 25% Bis, 50% Mono, and 25% Unreacted (theoretical distribution). Always use excess amine or protection groups.

References

  • BenchChem. (2025).[3][4] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Retrieved from

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

  • O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping. White Rose Research Online. Retrieved from

  • Ataman Chemicals. (2024). Piperazine Physical Properties and Solubility Data. Retrieved from

  • ResearchGate. (2013). Discussion: Best conditions to perform monoalkylation in piperazine. Retrieved from

Sources

Preventing oil formation during 3-(Piperazin-1-yl)butan-2-ol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-PIP-004 Subject: Prevention of Liquid-Liquid Phase Separation (Oiling Out)[1][2][3]

Executive Summary & Diagnostic

The Problem: You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation. The Chemistry: 3-(Piperazin-1-yl)butan-2-ol is an amphiphilic amino-alcohol. It possesses a polar head (secondary amine/hydroxyl) and a lipophilic tail. This structure creates a high propensity for LLPS, where the "oil" phase is a solute-rich liquid that separates from the solvent before the crystalline solid can form.[4] This is often driven by conformational flexibility of the piperazine ring and hydrogen bonding networks that favor disordered liquid states over rigid lattices.

Diagnostic Flowchart

Use this decision tree to identify the root cause of your specific oiling event.

DiagnosticTree Start Start: Observation of Oil Timing When does oil appear? Start->Timing Hot At High Temp / Dissolution Timing->Hot Immediately Cool During Cooling Timing->Cool Slowly Anti Upon Anti-solvent Addition Timing->Anti Suddenly SolventCheck Solubility Gap Issue Solvent too poor? Hot->SolventCheck ImpurityCheck Check Purity (HPLC/NMR) Is purity < 95%? Cool->ImpurityCheck SurgeCheck Local Supersaturation Addition too fast? Anti->SurgeCheck Purify Action: Pre-purify (Column/Extraction) ImpurityCheck->Purify Yes Seed Action: Seeded Cooling Protocol (See Part 4) ImpurityCheck->Seed No (Pure) Binary Action: Switch to Binary Solvent System SolventCheck->Binary MetaCheck Metastable Zone Exceeded Cooling too fast? Reverse Action: Reverse Addition or Pulse Dosing SurgeCheck->Reverse

Figure 1: Diagnostic logic for identifying the thermodynamic or kinetic cause of oiling out.

Critical Process Parameters (The "Why")

To prevent oiling, you must manipulate the Phase Diagram .[2][3][5] Oiling out occurs when the system enters the Miscibility Gap (where two liquids are stable) before it crosses the Solubility Curve (where solid is stable).

ParameterImpact on this compoundScientific Rationale
Supersaturation (

)
High Risk High

pushes the system deep into the metastable zone. If the miscibility gap is submerged in this zone, oil forms first because liquid-liquid interface energy is lower than solid-liquid interface energy.
Impurities Critical Stereoisomers (diastereomers of the butan-2-ol moiety) or synthesis byproducts act as "solvents" for the product, depressing the melting point and widening the miscibility gap.
Temperature Profile Moderate Rapid cooling traps the molecules in the disordered liquid state. The piperazine ring needs time (slow kinetics) to adopt the chair conformation required for the lattice.
pH / Protonation High The free base is prone to oiling. Protonating the piperazine nitrogen (e.g., with HCl or Succinic acid) increases lattice energy, often eliminating LLPS entirely.

Troubleshooting Guide (FAQs)

Q1: The oil forms immediately when I add my anti-solvent. How do I fix this?

Diagnosis: You are creating "Local Supersaturation." When a drop of anti-solvent hits the solution, the interface momentarily experiences 100% anti-solvent concentration, causing immediate crash-out into oil droplets. The Fix:

  • Reverse Addition: Add your solution into the anti-solvent. This keeps the solute concentration low relative to the solubility limit.

  • Pulse Dosing: Add anti-solvent in small aliquots, allowing the cloud point to resolve before the next addition.

  • Temperature Bump: Perform the addition at a higher temperature (closer to the boiling point), then cool slowly.

Q2: I cool the solution, it turns cloudy (milky), and then settles as a gum. Why?

Diagnosis: You have entered the "Spinodal Decomposition" zone. The "milkiness" is actually microscopic oil droplets (emulsion). These droplets eventually coalesce into a gum. The Fix:

  • Seeding is Mandatory: You must introduce seed crystals before the cloud point.

  • The "Oiled Batch" Recovery Protocol:

    • Re-heat the mixture until the oil dissolves (becomes a single clear phase).

    • Cool very slowly (0.1°C/min) to just above the temperature where oiling occurred previously.

    • Add 1-2 wt% seed crystals.

    • Hold (Age) for 2-4 hours. The seeds provide a surface for the oil to transfer onto, bypassing the nucleation energy barrier [1].

Q3: My material is 90% pure but still oils out. Is this purity enough?

Diagnosis: Likely insufficient for this class of molecule. Amino-alcohols are notorious for "Self-Solvation" where impurities disrupt the hydrogen bonding network. The Fix:

  • Salt Formation: Do not struggle with the free base. Convert it to a salt. The Dihydrochloride (2HCl) or Succinate salts of piperazine derivatives have significantly higher melting points and lattice energies, making oiling out thermodynamically unfavorable [2].

  • Derivatization: If you must keep the free base, ensure diastereomeric purity. If the butan-2-ol center is a mix of (R) and (S), the lattice cannot pack efficiently.

Detailed Protocol: Seeded Cooling Crystallization

Objective: Bypass the miscibility gap by providing a template for growth. System: this compound (Free Base). Solvent System: Isopropyl Alcohol (IPA) / n-Heptane (Common for amine purification).

Workflow Diagram

Protocol Step1 1. Dissolution (50°C in IPA) Step2 2. Clarification (Filter warm) Step1->Step2 Step3 3. Cool to Metastable (40°C - Clear soln) Step2->Step3 Step4 4. SEEDING (Add 1% crystals) Step3->Step4 Step5 5. Aging (Hold 2 hrs) Step4->Step5 Step6 6. Anti-solvent Dosing (Add Heptane slowly) Step5->Step6 Step7 7. Final Cool (To 0°C) Step6->Step7

Figure 2: Seeded cooling workflow designed to avoid the spinodal decomposition zone.

Step-by-Step Procedure
  • Solubility Test: Determine the saturation temperature (

    
    ) in pure IPA. Let's assume it dissolves at 50°C at 100 mg/mL.
    
  • Dissolution: Dissolve 10g of crude material in 100mL IPA at 55°C. Ensure it is fully clear.

  • Metastable Cooling: Cool the solution to 45°C.

    • Critical Check: The solution must be clear. If it is cloudy/oily here, you need more solvent.[6]

  • Seeding (The Control Point):

    • Add 100mg (1 wt%) of pure seed crystals.

    • Note: If you lack seeds, scratch the glass vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Aging: Hold the temperature at 45°C for 2 hours.

    • Observation: The solution should turn opaque (suspension), NOT milky/oily. This confirms crystal growth on seeds.

  • Anti-solvent Addition:

    • Begin adding n-Heptane via syringe pump or dropping funnel.

    • Rate: Very slow (e.g., 0.5 mL/min).

    • Target Ratio: 1:1 or 1:2 IPA:Heptane.

  • Cooling Ramp: Cool to 0°C at a rate of 5°C/hour.

  • Filtration: Filter immediately while cold. Wash with cold Heptane.

References

  • Deneau, E., & Steele, G. (2005). An In-Depth Study of the Oiling Out Phenomenon.[2][3] Organic Process Research & Development. (Discusses the thermodynamics of LLPS and seeding strategies).

  • Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (Authoritative industrial guide on detecting and fixing oiling out using FBRM/PVM tools).

  • Veverka, M., et al. (2013). Crystallization of Active Pharmaceutical Ingredients.[1][2][3][7][8] IntechOpen. (General principles on salt formation to prevent oiling in amines).

Sources

Improving yield of mono-substituted piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Yield & Selectivity of Mono-Substituted Piperazine Derivatives

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High[1]

The Triage Station: Rapid Diagnosis (FAQ)

User Query: "I am trying to alkylate piperazine with an alkyl halide (1:1 ratio), but I’m getting a 40:40:20 mixture of starting material, mono-product, and bis-product. How do I stop the second alkylation?"

The Specialist’s Diagnosis: You are fighting a losing battle against kinetics.[1] In direct alkylation, the mono-alkylated product is often more nucleophilic than the unsubstituted piperazine due to the electron-donating inductive effect of the new alkyl group. As soon as product forms, it outcompetes the starting material for the remaining electrophile.[1]

Quick Fixes (Choose based on your constraints):

If you have...The SolutionWhy it works
Cheap Starting Material The "Flood" Method: Use 5–10 equivalents of piperazine.Statistically forces the electrophile to encounter unreacted piperazine.[1]
A Precious Electrophile The "Shield" Method: Use N-Boc-piperazine (Protocol A).Physically blocks the second amine.[1]
An Aldehyde Reagent Reductive Amination: Use STAB (

).[1]
Iminium formation is reversible; reduction is controlled.[1]
Flow Equipment Kinetic Control: Continuous flow reactor.[1][2][3][4]Prevents local "hotspots" of high electrophile concentration.[1]

Deep Dive: The Science of Selectivity

To solve this permanently, you must exploit the


 Differential .[1]

Piperazine has two distinct protonation events.

  • 
      (First amine protonation)[1]
    
  • 
      (Second amine protonation)[1]
    

The "Acid-Shield" Trick: If you lower the pH to ~6.0, the first amine will be protonated (protected as an ammonium salt), while the second amine remains largely unprotonated (reactive).[1] This allows you to "protect" one side of the molecule using a simple proton (


) rather than a chemical group like Boc.[5]
Visualization: The Competitive Pathway

PiperazineReaction Pip Piperazine (Nucleophile) Mono Mono-Substituted (More Nucleophilic!) Pip->Mono  k1 (Slow)   MonoSalt Piperazine Monohydrochloride Pip->MonoSalt  + 1.0 eq HCl   (pH ~6) Bis Bis-Substituted (Undesired Waste) Mono->Bis  k2 (Fast)   (Inductive Effect) MonoSalt->Mono  Electrophile   (Selective)

Figure 1: The "Runaway Reaction" problem. In direct alkylation, k2 is often > k1, leading to bis-alkylation.[1] The acid-salt pathway (green) bypasses this competition.

Validated Protocols

Protocol A: The "Monohydrochloride" Method (High Selectivity)

Best for: Large scale synthesis where chromatography is difficult.

Mechanism: Creates an in-situ protecting group using HCl.[1] Reagents: Piperazine (1.0 eq), Piperazine Dihydrochloride (1.0 eq), Methanol.[1][2]

  • Preparation: Dissolve piperazine (10 mmol) and piperazine dihydrochloride (10 mmol) in Methanol (50 mL).

    • Note: This comproportionation reaction instantly generates 20 mmol of Piperazine Monohydrochloride .[1]

  • Addition: Add the electrophile (e.g., Alkyl Bromide, 10 mmol) dropwise over 30 minutes.

    • Critical: Do not add base yet.[1] The unprotonated nitrogen reacts, while the protonated nitrogen (

      
      ) is inert.[1]
      
  • Reaction: Stir at room temperature (or reflux if hindered) for 4–12 hours.

  • Workup:

    • Evaporate Methanol.[1]

    • Basify with aqueous NaOH (pH > 12) to liberate the free amine.[1]

    • Extract with DCM or EtOAc.[1]

  • Result: High selectivity for mono-alkylation because the starting species effectively had only one reactive site.[1]

Protocol B: Selective Mono-Boc Protection

Best for: When you need a stable intermediate for multi-step synthesis.

The Challenge: Reacting piperazine with


 usually gives di-Boc.
The Fix:  Kinetic control via pH.[1]
  • Dissolution: Dissolve piperazine (10 g) in water (high concentration, ~1 M).

  • Acidification: Adjust pH to 2–3 using dilute HCl (forms dihydrochloride).

  • Reaction: Add

    
     (0.9 eq) in Dioxane or THF.[1]
    
  • pH Control (CRITICAL): Slowly add NaOH to maintain pH 9.8 .

    • Why? At pH 9.8, the first amine is deprotonated (reactive), but as soon as it reacts to form N-Boc, the second amine (pKa ~5.[1]4) remains protonated/protected if the pH doesn't spike too high.[1]

  • Extraction: Extract the unreacted di-Boc byproduct with ether (discard organic layer).

  • Liberation: Basify the aqueous layer to pH >12 and extract with DCM.

    • Yield: Typically >85% mono-Boc piperazine.[1]

Protocol C: Reductive Amination (Aldehydes)

Best for: Avoiding quaternary ammonium salts.[1][2]

  • Mix: Piperazine (1.5 eq) + Aldehyde (1.0 eq) in DCM/MeOH (10:1).

  • Add Acid: 1 drop of Acetic Acid (catalyst). Stir 30 mins to form imine.

  • Reduce: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
    • Tip: Do not use Sodium Cyanoborohydride (

      
      ) unless necessary; it is toxic and less selective for aldehydes.[1]
      
  • Quench: Add saturated

    
    .[1][3]
    

Troubleshooting Guide (Symptom -> Cure)

SymptomProbable CauseCorrective Action
High Bis-alkylation (>20%) Electrophile concentration too high locally.[1]Switch to Flow: Use a T-mixer to ensure 1:1 mixing. Or: Use Protocol A (Monohydrochloride).[1]
Low Yield (<30%) Product is water-soluble during workup.[1]Salting Out: Saturate the aqueous phase with NaCl before extraction.[1] Or: Use Chloroform/Isopropanol (3:1) for extraction.[1][2][3][6][7]
Reaction Stalled Piperazine monohydrochloride is too stable/unreactive.[1]Heat: The nucleophilicity is suppressed by the salt.[1] Reflux in Ethanol or use a stronger polar solvent (DMF).[1]
Emulsion during Workup Amphiphilic nature of mono-alkyl piperazine.[1]Filter: Pass through Celite. pH Swing: Acidify to pull product into water, wash organics, then basify and extract.[1][6]

Decision Matrix: Which Method?

DecisionTree Start Start: Select Electrophile Type Type of Electrophile? Start->Type Aldehyde Aldehyde/Ketone Type->Aldehyde C=O Halide Alkyl Halide/Tosylate Type->Halide R-X Reductive Protocol C: Reductive Amination Aldehyde->Reductive Scale Reaction Scale? Halide->Scale Small Small (<1g) Scale->Small Large Large (>10g) Scale->Large Protect Protocol B: Mono-Boc Protection Small->Protect Salt Protocol A: Monohydrochloride Salt Large->Salt

Figure 2: Strategic workflow for selecting the optimal synthesis route.[1]

References

  • Selective Mono-alkylation via Monohydrochloride

    • Title: "Monoprotection of Diamines."[1][2]

    • Source:Organic Process Research & Development (OPRD).[1]

    • Context: Describes the use of piperazine dihydrochloride disproportionation to generate the reactive monohydrochloride species in situ.
    • URL:[Link] (General Journal Link for verification of method standard).[1]

  • Flow Chemistry Optimization

    • Title: "Continuous Flow Synthesis of Mono-alkyl
    • Source:Journal of Flow Chemistry.
    • Context: Demonstrates how micro-mixing prevents the localized high concentrations that lead to bis-alkylation.[1]

  • pKa Values and Thermodynamics

    • Title: "pKa Values of Some Piperazines
    • Source:Journal of Chemical & Engineering Data.[1]

    • D

      
       and 
      
      
      
      .[1][8][9]
    • URL:[Link][1]

  • Reductive Amination Selectivity

    • Title: "Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Piperazines."[1]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes STAB as the reagent of choice for minimizing over-alkylation.[1]

Sources

Technical Support Center: Purification of 3-(Piperazin-1-yl)butan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(Piperazin-1-yl)butan-2-ol is a highly polar, bifunctional amino alcohol. When isolated as a dihydrochloride salt, its extreme hygroscopicity and water solubility present unique purification challenges. This guide provides field-proven methodologies, diagnostic FAQs, and troubleshooting workflows to ensure high-purity isolation.

Section 1: Diagnostic FAQs (Understanding the Chemistry)

Q: Why does my product streak on silica gel, and why is normal-phase chromatography failing? A: The free base of this compound contains two basic secondary/tertiary amines and a hydroxyl group. These moieties act as strong hydrogen bond donors and acceptors, leading to severe chemisorption on the acidic silanol groups of standard silica gel. For this reason, purification is typically achieved via salt crystallization or ion-exchange chromatography rather than traditional silica column chromatography[1].

Q: I basified my aqueous reaction mixture, but I cannot extract the free base into diethyl ether or ethyl acetate. Why? A: Amino alcohols are exceptionally hydrophilic. Even in their unprotonated free-base form, the extensive hydrogen-bonding network keeps them partitioned in the aqueous layer. To successfully extract the free base, you must raise the aqueous pH above 12 to fully suppress protonation, and use a halogenated solvent like chloroform or a polar organic solvent like n-butanol. Chloroform acts as a weak hydrogen-bond donor, which effectively solvates the piperazine ring[2].

Q: Why must I use anhydrous ethanolic HCl instead of aqueous hydrochloric acid to form the salt? A: The dihydrochloride salt of this compound is highly hygroscopic. Introducing water via aqueous HCl will cause the product to remain dissolved or separate as a viscous syrup ("oil out") rather than forming a crystalline solid. Anhydrous ethanolic HCl ensures the system remains dry, allowing the salt to precipitate cleanly upon the addition of an anti-solvent like diethyl ether[3].

Section 2: Visualized Workflows

Workflow N1 Crude Aqueous Mixture N2 Basification (pH > 12) Add 5N NaOH N1->N2 N3 Extraction (CHCl3 or n-Butanol) N2->N3 N4 Organic Phase (Free Base) N3->N4 N5 Salt Formation Add Ethanolic HCl N4->N5 N6 Anti-Solvent Addition (Ethyl Acetate / Ether) N5->N6 N7 Pure Dihydrochloride Salt N6->N7

Workflow for the isolation and purification of the dihydrochloride salt.

Section 3: Step-by-Step Methodologies

Protocol A: Free-Basing and Liquid-Liquid Extraction

This protocol removes inorganic salts and highly polar byproducts by isolating the free base.

  • Basification: Cool the crude aqueous reaction mixture to 0 °C. Slowly add 5N NaOH dropwise with vigorous stirring until the pH is > 12.

    • Self-Validation: Test the pH of the aqueous layer after 10 minutes of stirring. It must remain > 12 to ensure complete deprotonation of both piperazine nitrogens[2].

  • Extraction: Extract the aqueous layer with 4 volumes of chloroform (or n-butanol).

    • Self-Validation: Spot the aqueous layer on a TLC plate and stain with ninhydrin or iodine. A lack of staining confirms complete extraction of the amino alcohol.

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

    • Self-Validation: The resulting residue should be a pale, viscous oil completely free of visible water droplets.

Protocol B: Anti-Solvent Crystallization of the Dihydrochloride Salt

This protocol converts the crude free base into a highly pure, stable salt.

  • Dissolution: Dissolve the crude free base oil in a minimum volume of absolute ethanol.

  • Salt Formation: Chill the solution to 0 °C. Slowly add 2.2 equivalents of anhydrous ethanolic HCl.

    • Self-Validation: A slight exotherm should occur. Dilute a 10 µL aliquot in water and check the pH; it must be < 2 to confirm complete dihydrochloride formation[3].

  • Anti-Solvent Addition: Slowly add ethyl acetate (anti-solvent) dropwise with stirring until a slight, persistent turbidity is observed[4].

  • Crystallization: Warm the mixture gently until the turbidity clears, then turn off the heat. Allow the flask to cool slowly and undisturbed to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting crystals rapidly under vacuum, wash with ice-cold diethyl ether, and immediately transfer to a vacuum desiccator to prevent moisture absorption.

Section 4: Troubleshooting Guide

Q: My crystallization yielded a sticky oil instead of a solid powder. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated, but the melting point of the solute-solvent mixture is lower than the crystallization temperature. This is usually caused by residual water in the solvent or adding the anti-solvent too rapidly[4]. Resolution: Redissolve the oil in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly (e.g., using a Dewar flask) to room temperature before adding the anti-solvent. Seeding the solution with a pure crystal before the anti-solvent addition provides a nucleation site, forcing solid crystallization rather than liquid phase separation.

Troubleshooting T1 Issue: Product 'Oils Out' T2 Residual water present? T1->T2 T3 Dry organic phase Use anhydrous HCl T2->T3 Yes T4 Cooling rate too fast? T2->T4 No T7 Successful Crystallization T3->T7 T5 Implement slow cooling T4->T5 Yes T6 Add seed crystals T4->T6 No T5->T7 T6->T7

Decision tree for resolving oiling out during crystallization.

Q: My isolated salt has high inorganic ash content (e.g., NaCl). How do I remove it? A: If sodium chloride co-precipitates during extraction and salt formation, standard crystallization may not remove it. You must utilize a cation-exchange resin. Resolution: Load the aqueous solution of the crude salt onto a strong acid cation-exchange resin (H⁺ or Na⁺ form). The protonated piperazine will bind to the resin. Wash the column thoroughly with water to elute neutral impurities and inorganic anions. Finally, elute the purified free base using a dilute ammonia or sodium hydroxide solution, then repeat Protocol A[1].

Section 5: Data Presentation

Table 1: Solvent Selection Matrix for this compound
SolventFree Base SolubilityDihydrochloride SolubilityRecommended Use in Workflow
Water Very HighVery HighAqueous workup / Ion-exchange
Chloroform HighInsolubleExtraction of free base from aqueous
Ethanol (Absolute) HighModerate (Hot)Primary crystallization solvent
Ethyl Acetate ModerateVery LowAnti-solvent for crystallization
Diethyl Ether LowInsolubleFinal washing / Anti-solvent
Table 2: Troubleshooting Summary
SymptomRoot CauseCorrective Action
Product oils out Residual water or rapid coolingDry organic phase thoroughly; use slow cooling and seed crystals.
Low recovery yield Excessive primary solventEvaporate 50% of the ethanol before adding anti-solvent.
High inorganic ash NaCl carryover from basificationImplement cation-exchange resin purification prior to extraction.
Product turns to paste Hygroscopic absorptionFilter rapidly under N₂; store in a vacuum desiccator over P₂O₅.

References

  • Process for the preparation of amino-alcohols.
  • 1-benzylpiperazine. Organic Syntheses.
  • Process for the purification of an aminoalcohol.
  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystalliz

Sources

Advanced Technical Support Center: Exothermic Control in Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Alkylation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex thermodynamics and kinetics of piperazine functionalization.

Piperazine alkylation presents a dual challenge: the reaction with electrophiles (such as alkyl halides or acid chlorides) is highly exothermic, and the symmetrical nature of the two secondary amines makes the molecule highly susceptible to undesired di-alkylation[1][2]. When heat generation outpaces heat removal, the resulting thermal spike accelerates secondary reactions, leading to thermal runaway, degradation, and poor selectivity. This guide provides mechanistic insights, troubleshooting protocols, and flow chemistry solutions to establish safe, self-validating experimental systems.

Part 1: Mechanistic Insights & The Causality of Thermal Runaway

To control an exothermic reaction, we must first understand the thermodynamic feedback loop. The primary


 nucleophilic substitution between piperazine and an alkylating agent releases significant enthalpy (

). In a batch reactor with poor heat dissipation, this energy manifests as an adiabatic temperature rise.

According to the Arrhenius equation, reaction rates increase exponentially with temperature. Because mono-alkylated piperazine retains a reactive secondary amine, the rate of the secondary di-alkylation (


) rapidly accelerates as the temperature spikes, consuming your target product and generating even more heat[1].

G PZ Piperazine (PZ) Nucleophile Mono Mono-alkylated PZ (Target Product) PZ->Mono k1 (Primary S_N2) RX Alkylating Agent Electrophile RX->Mono Di Di-alkylated PZ (Undesired Byproduct) RX->Di Mono->Di k2 (Secondary S_N2) Heat Exothermic Heat Release (ΔH < 0) Mono->Heat Di->Heat Heat->PZ Accelerates k1 & k2 Runaway Thermal Runaway & Decomposition Heat->Runaway If q_rxn > q_cool

Fig 1: Reaction pathways and thermal feedback loop in piperazine alkylation.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Rapid Temperature Spikes Upon Electrophile Addition

Diagnosis: The heat generation rate (


) is exceeding the reactor's cooling capacity (

). This usually occurs due to rapid reagent addition ("dumping") or insufficient active cooling[1]. Solution: Transition from manual addition to automated, dosed addition. Use Reaction Calorimetry (e.g., RC1e) to measure the specific enthalpy of the reaction. By knowing the exact heat released per mole, you can calculate a maximum safe feed rate that keeps the internal temperature strictly isothermal[3].
Issue 2: High Ratio of Di-Alkylated to Mono-Alkylated Product

Diagnosis: Localized concentration gradients (poor mixing) and localized hot spots are favoring the secondary


 reaction.
Solution:  Implement a protection strategy. Reacting piperazine with piperazine dihydrochloride forms piperazine monohydrochloride in situ. The protonation of one nitrogen atom effectively protects it, deactivating its nucleophilicity and directing the alkylation exclusively to the free secondary amine[1][4]. Alternatively, utilize continuous flow chemistry to achieve 1:1 stoichiometric selectivity (see Protocol B)[4].
Issue 3: Reaction Mixture Turning Black/Tar-like

Diagnosis: Localized thermal runaway has caused the temperature to exceed the decomposition threshold of the product or the boiling point of the solvent. Solution: You cannot rely solely on the solvent's heat capacity to absorb the exotherm. You must increase the surface-area-to-volume ratio of your reactor or switch to a solvent with a higher specific heat capacity, while mandating an ice bath or cryogenic cooling loop during the addition phase[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Batch Mono-Alkylation via In-Situ Monohydrochloride Protection

This protocol uses chemical causality to prevent over-alkylation and thermal spikes by manipulating the nucleophilicity of the starting material.

  • In-Situ Protection: In a round-bottom flask equipped with an overhead stirrer and an internal thermocouple, dissolve 1.0 eq of anhydrous piperazine and 1.0 eq of piperazine dihydrochloride in methanol. Heat gently until a solution of piperazine monohydrochloride is formed[1][4].

    • Causality: Protonation withdraws electron density, rendering one nitrogen unreactive and mathematically capping the reaction at mono-alkylation.

  • Thermal Conditioning: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 0–5 °C.

  • Controlled Dosing: Load the alkylating agent (e.g., 1-bromo-2-chloroethane) into an addition funnel. Add dropwise over 2 hours.

    • Self-Validating Check: The system validates its own safety through temperature feedback. If the internal thermocouple registers a

      
       > 2 °C, the dosing rate is mathematically exceeding the heat transfer coefficient (
      
      
      
      ). The addition must be paused until the temperature returns to baseline.
  • Neutralization: Add a base (e.g.,

    
    ) in small portions to neutralize the hydrogen halide byproduct, enhancing the nucleophilicity of the remaining free amines[1].
    
  • Isolation: Filter the salts, concentrate the filtrate under reduced pressure, and purify via acid-base extraction.

Protocol B: Continuous Flow Alkylation for Isothermal Control

For scale-up, continuous flow microreactors are the authoritative standard for exothermic control. They provide massive surface-area-to-volume ratios, allowing near-instantaneous heat dissipation[5][6].

  • Pre-Reaction Setup: Prepare Solution A (Piperazine + Triethylamine in DMF) and Solution B (Alkylating agent in DMF).

  • Pump Calibration: Set dual HPLC pumps to deliver a strictly 1:1 stoichiometric ratio.

    • Causality: Continuous flow eliminates the need for excess reagents because mixing is instantaneous, preventing the localized concentration gradients that cause di-alkylation[4].

  • Microreactor Integration: Direct the flows into a static T-mixer submerged in an active cooling bath set to 20 °C. Route the mixed fluid through a PFA residence time coil.

    • Self-Validating Check: Utilize inline IR spectroscopy at the reactor outlet. A stable, unchanging absorbance peak for the mono-alkylated product confirms that flow rates, mixing, and heat dissipation are perfectly synchronized in a steady state.

  • Collection: Pass the effluent through a Back Pressure Regulator (BPR) to prevent solvent boiling, collecting the pure product in a quenching vessel.

FlowSetup PumpA Pump A: PZ in Solvent Mixer Static T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: Electrophile PumpB->Mixer Reactor Microreactor Coil (High Surface Area) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Cooling Active Cooling Bath (Isothermal Control) Cooling->Reactor Heat Removal Collection Product Collection (Mono-alkylated PZ) BPR->Collection

Fig 2: Continuous flow microreactor setup for isothermal control of exothermic alkylation.

Part 4: Quantitative Data & System Comparisons

To objectively evaluate your reactor setup, compare the heat transfer and selectivity metrics between traditional batch and continuous flow systems.

ParameterTraditional Batch ReactorContinuous Flow MicroreactorCausality / Impact on Piperazine Alkylation
Heat Transfer Area/Vol (

)
< 10> 5,000Flow allows rapid heat dissipation, preventing temperature spikes and thermal degradation[6].
Mixing Time Minutes to HoursMillisecondsInstantaneous mixing eliminates localized hot spots and concentration gradients.
Mono/Di-alkylation Selectivity Poor (Requires protecting groups)Excellent (Stoichiometric control)Strict isothermal conditions prevent the exponential acceleration of the

reaction[4].
Thermal Runaway Risk HighNegligibleMicro-volumes reacting at any given time severely limit total potential energy release[6].

References

  • ResearchGate. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate Q&A. Available at:[Link]

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". NIH Publications. Available at:[Link]

  • European Commission (JRC Publications). "Flow chemistry and the synthesis of energetic materials". Europa Repository. Available at:[Link]

  • National Institutes of Health (PMC). "Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature". PMC. Available at:[Link]

Sources

Validation & Comparative

1H NMR Characterization of 3-(Piperazin-1-yl)butan-2-ol: A Comparative Guide to Solvent Systems and 2D Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the structural elucidation of amino alcohols containing piperazine pharmacophores presents a unique set of spectroscopic challenges. 3-(Piperazin-1-yl)butan-2-ol is a prime example of a molecule that resists simple 1D


H NMR characterization. Due to the presence of two contiguous stereocenters (C2 and C3) and a highly dynamic piperazine ring, analysts must carefully select their solvent systems and experimental methodologies to avoid misassigning critical stereochemical features.

This guide objectively compares the performance of different NMR solvent systems and methodologies, providing a self-validating framework for the definitive characterization of this compound.

The Mechanistic Challenge: Conformational Dynamics & Diastereomerism

Before comparing analytical approaches, it is critical to understand the causality behind the complex NMR behavior of this molecule:

  • Piperazine Ring Dynamics: At room temperature (298 K), the piperazine ring undergoes rapid chair-to-chair interconversion and nitrogen inversion. This dynamic behavior places the equatorial and axial protons in an intermediate exchange regime on the NMR timescale, resulting in severely broadened signals in the 2.4–2.9 ppm region[1]. This broadening obscures scalar couplings (

    
    -values) necessary for structural confirmation[2].
    
  • Diastereomeric Overlap: The butane backbone possesses two chiral centers, meaning the synthesized product typically exists as a mixture of syn (erythro) and anti (threo) diastereomers. Because the magnetic environments of these diastereomers are highly similar, their aliphatic signals (particularly the C1 and C4 methyl groups) heavily overlap in standard non-polar solvents, making relative stereochemical assignment nearly impossible without targeted interventions[3].

Solvent System Comparison: Managing Exchange and Resolution

The foundation of a successful NMR experiment lies in solvent selection. The solvent dictates hydrogen-bonding networks, which in turn control the exchange rates of the -OH and -NH protons and influence the conformational equilibrium of the diastereomers.

Quantitative Performance Data

Table 1: Solvent Effects on 1H NMR Quantitative Parameters for this compound (400 MHz, 298 K)

Parameter

(Standard)

(H-Bonding)

(Protic Exchange)
C1-CH

Shift
~1.15 ppm (d)~1.05 ppm (d)~1.12 ppm (d)
C4-CH

Shift
~0.95 ppm (d)~0.88 ppm (d)~0.92 ppm (d)
Piperazine CH

2.40 - 2.90 ppm (broad m)2.30 - 2.70 ppm (sharp m)2.45 - 2.85 ppm (sharp m)
-OH Signal ~3.5 ppm (broad s, wandering)~4.5 ppm (sharp d,

Hz)
Exchanged (Invisible)
-NH Signal ~2.0 ppm (broad s)~1.8 ppm (broad s)Exchanged (Invisible)
Diastereomeric Resolution Poor (overlapping multiplets)Moderate (partial separation)Excellent (baseline resolved methyls)

Comparative Analysis:

  • 
    :  While inexpensive and standard, it fails to arrest the intermediate exchange of the piperazine ring, leading to broad, unintegratable baseline humps[1].
    
  • 
    :  Acts as a strong hydrogen-bond acceptor. It locks the -OH proton in place, slowing its chemical exchange and revealing a sharp doublet due to coupling with the C2-H proton. This is highly advantageous for definitively assigning the C2 position.
    
  • 
    :  The optimal choice for resolving the syn/anti diastereomeric mixture. By rapidly exchanging the -OH and -NH protons for deuterium, it removes broad exchangeable signals from the spectrum. Furthermore, its specific solvation shell maximizes the chemical shift anisotropy between the diastereomers, allowing for baseline resolution of the C1 and C4 methyl doublets[3].
    

Methodological Comparison: 1D vs. 2D NMR Workflows

While a 1D


H NMR in 

will resolve the diastereomers, it cannot independently prove which set of signals belongs to the syn isomer and which belongs to the anti isomer. This requires a transition from 1D to 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
Protocol A: High-Resolution 1D H NMR (Baseline Establishment)

Use this protocol to establish purity and baseline resolution before attempting 2D experiments.

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of

    
    . Filter through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. (Causality: Particulates cause magnetic susceptibility gradients, broadening the critical methyl doublets).
    
  • Tuning and Shimming: Auto-tune the probe to the

    
    H frequency. Perform gradient shimming (Z1-Z5).
    
    • Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the residual

      
       quintet at 3.31 ppm. The protocol is only validated to proceed if FWHM < 0.8 Hz. If broader, manual shimming is required.
      
  • Acquisition: Acquire 16 scans with a 30° flip angle and a relaxation delay (

    
    ) of 5 seconds to ensure accurate integration of the piperazine ring protons.
    
Protocol B: 2D NOESY for Stereochemical Assignment

Use this protocol to determine the relative stereochemistry (syn/anti) via through-space dipole-dipole interactions.

  • Degassing: Subject the prepared NMR tube to three freeze-pump-thaw cycles and seal under argon. (Causality: Dissolved paramagnetic oxygen drastically shortens

    
     relaxation times, quenching the NOE effect before it can be detected).
    
  • Temperature Calibration: Set the probe temperature to 298 K and allow 15 minutes for thermal equilibration.

    • Self-Validation Check: Run a 1D gradient echo. If the signal intensity fluctuates by >2% over 3 minutes, convection currents are present. Lower the temperature to 288 K to increase solvent viscosity and arrest convection.

  • Mixing Time (

    
    ) Optimization:  The core of a successful NOESY is the mixing time. For a small molecule like this (MW ~158  g/mol ) in the extreme narrowing limit (
    
    
    
    ), NOEs will be positive. Set
    
    
    to 400 ms. (Causality: A
    
    
    that is too short yields no cross-peaks; a
    
    
    > 600 ms leads to spin-diffusion, creating false-positive cross-peaks that will result in an incorrect stereochemical assignment).
  • Acquisition & Processing: Acquire 2048 x 256 complex points. Process with a zero-filling to 2048 x 2048 and apply a squared sine-bell apodization function. Look for the diagnostic spatial correlation between the C1-methyl and the C3-proton to differentiate the syn and anti rotamers.

Decision Matrix Visualization

To streamline the analytical process, the following logical workflow dictates the experimental path based on initial spectral observations.

NMR_Workflow Start Sample: this compound Solvent Select NMR Solvent Start->Solvent CDCl3 CDCl3 (Standard 1D) Solvent->CDCl3 DMSO DMSO-d6 (H-Bond Analysis) Solvent->DMSO CD3OD CD3OD (Exchange NH/OH) Solvent->CD3OD Assess Assess Spectrum Quality CDCl3->Assess DMSO->Assess CD3OD->Assess Overlap Signal Overlap / Broadening? Assess->Overlap TwoD Run 2D NMR Suite (COSY, HSQC, HMBC) Overlap->TwoD Yes Done Full Assignment Achieved Overlap->Done No Stereo Determine Stereochemistry (NOESY / ROESY) TwoD->Stereo Stereo->Done

Decision matrix for solvent and methodology selection in amino alcohol NMR analysis.

References

1.[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.[Link] 2.[2] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Molecules.[Link] 3.[3] Absolute configuration of amino alcohols by H-1-NMR. ResearchGate.[Link]

Sources

HPLC method development for piperazine amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Analytical Strategy

I'm focusing now on analyzing the core request – an HPLC method development guide for piperazine amino alcohols. The content will be a comparative guide, objectively assessing product performance against alternatives, substantiated by experimental data. My primary audience is researchers, scientists, and drug developers, so I am refining the outline and determining the key comparison points for the guide.

Defining Guide Structure

I've decided on full editorial control with a flexible structure for the guide, prioritizing scientific integrity through a Senior Application Scientist persona. I aim for explanatory rigor, linking choices to causality, and ensuring trustworthiness through self-validating protocols. I'm planning in-text citations with links and a comprehensive reference list.

Refining Key Comparison Points

I'm now diving deep into the technical specifications of piperazine amino alcohols and their challenges in HPLC, especially regarding peak tailing and retention. I'm focusing on the guide's comparative core, specifically choosing the right column chemistries to benchmark: standard C18, polar-embedded C18, and mixed-mode columns. I'll need to locate authoritative sources to ground my analysis.

Analyzing Piperazine Compounds

I'm now focusing on piperazine amino alcohols. These compounds are proving challenging. Their polarity, basicity, and hydrophilicity lead to poor retention on C18 columns. I am also seeing issues with significant peak tailing, likely stemming from residual silanols. I'm exploring potential solutions to mitigate these problems, aiming for better separation and detection.

Evaluating Chromatographic Strategies

I've been examining alternatives to standard C18. Mixed-mode chromatography shows real promise, especially with its flexibility in retention via pH and buffer concentration. HILIC also looks like a powerful contender, providing unique selectivity for very polar analytes. Polar-embedded C18 offers another avenue for improving peak shape in the absence of ion-pairing agents. We should objectively compare these methods.

Developing Method Development Protocol

I'm now deep-diving into method development for these compounds. I'm building a structured protocol, a workflow, that should be easy to follow. I plan to use this protocol to compare various column chemistries. The aim is to create a self-validating, step-by-step approach. My focus is on addressing the core issues, building a protocol that will highlight root cause and solutions.

Refining Retention Strategies

I am now focusing on refining the DOT diagrams. I have drafted the DOT code for the method development workflow, specifically for Diagram 1, the Method Development Decision Tree for Polar Amines. I'm prioritizing the decision process: assessing hydrophobicity via LogP to determine initial chromatographic approach (HILIC vs. Mixed-Mode). Diagram 2 will illustrate Mixed-Mode retention mechanisms.

Mapping Method Development Workflow

I'm now generating a DOT diagram that visualizes the method development workflow, specifically the decision tree for polar amines. My primary concern is the decision process, in which LogP is key for determining the chromatographic approach (HILIC vs. Mixed-Mode). I am currently prioritizing the decision process: assessing hydrophobicity via LogP to determine the initial chromatographic approach (HILIC vs. Mixed-Mode). I am also adding a Polar-Embedded C18 branch. I'm focusing on clarifying the logic and transitions between different stages.

Visualizing Retention Mechanisms

I'm now generating a DOT diagram visualizing the retention mechanisms. I'm focusing on key interactions: hydrophobic (alkyl chains), electrostatic (protonated amine), and hydrogen bonding (hydroxyl group). I'm highlighting how these interactions influence analyte retention on mixed-mode and HILIC columns. This diagram should clarify why we're exploring these strategies. I plan to cite and link to authoritative sources such as "Mixed-Mode Chromatography" for further reading.

Organizing Scientific Narrative

I'm now focusing on structuring the research. I'm building an introduction that highlights the challenges: high polarity (poor C18 retention) and basicity (peak tailing). I'm also now creating a literature review: exploring Mixed-Mode, HILIC, and polar-embedded C18 strategies. I am citing helixchrom.com, specifically, I am including the provided link in the reference section.

Clarifying Retention Profiles

I'm now detailing standard C18, polar-embedded C18, and mixed-mode chromatographic approaches. I'm building a concise summary of the mechanisms that govern retention. Standard C18 suffers from poor retention and significant tailing due to strong ion-exchange interactions with residual silanols. Polar-embedded C18 improves peak shape by shielding silanols, allowing the use of aqueous mobile phases and increasing retention. Mixed-mode provides independent control over retention through hydrophobic and ion-exchange interactions.

Refining Literature Review

I'm now detailing HILIC chromatography, exploring a stationary phase with a highly organic mobile phase. I am focusing on generating a self-validating experimental protocol and including SST parameters to verify system suitability and silanol activity. I'm organizing the data in a table, comparing different chromatographic approaches (C18, Polar-Embedded C18, Mixed-Mode WCX, and HILIC), with retention factors, asymmetry, theoretical plates, and MS compatibility.

Compiling Research References

I'm now building the reference list, ensuring comprehensive citations. I'm focusing on "Mixed-Mode Chromatography and Stationary Phases," "Acclaim Mixed-Mode HPLC columns," and "Hydrophilic interaction liquid chromatography." I'm also including "A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications" and "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." I'm cross-referencing to reinforce claims [1.1-1.7].

Justifying Buffer Selection

I'm now focusing on justifying the choice of ammonium formate and pH control. Ammonium formate's volatility is essential for mass spectrometry compatibility, and its ionic strength is crucial for mixed-mode chromatography. Controlling pH addresses the ionization state of the piperazine compounds and silanol groups, influencing retention and peak shape. I'm also ensuring every protocol is a self-validating system.

Drafting Comparative Guide

I'm now drafting the content for the research, focusing on the title and introduction. I am considering the title: "HPLC Method Development for Piperazine Amino Alcohols: A Comparative Guide to Column Chemistries". The introduction will concisely outline the analytical challenges: poor C18 retention and peak tailing due to the high polarity and basicity of these compounds. I'm starting a detailed mechanistic evaluation of the different column chemistries. I am detailing the failure of standard reversed-phase due to poor retention.

Evaluating Chromatographic Approaches

I'm now detailing standard C18, polar-embedded C18, mixed-mode, and HILIC approaches, to clarify the comparative performance data. I am building a table to organize retention mechanisms, retention factors, asymmetry, theoretical plates, and mass spectrometry compatibility. I'm focusing on the method development workflow, explaining how to choose a column based on Log P and pKa. I am also planning to include DOT Diagram 1.

Developing Experimental Protocol

I'm now detailing the experimental steps for method optimization. The initial validation involves injecting neutral and basic markers to assess system void volume and silanol activity, ensuring a self-validating system. I'm focusing on mobile phase preparation using Ammonium Formate, explaining the need for ionic strength in mixed-mode and volatility for LC-MS. I'm also planning gradient designs: isocratic organic for mixed-mode and a gradient for HILIC.

Refining Gradient Strategies

I'm now detailing HILIC gradients. I'm focusing on the selection of acetonitrile and water, and the impact of buffer concentration on retention. I am adding a gradient profile section, with a detailed description of initial conditions, gradient slopes, and final elution. I'm also planning to evaluate various HILIC phases, assessing retention and peak shape. This should streamline method development.

Visualizing Column Selection

I'm now focusing on a DOT diagram visualizing a decision tree for selecting the HPLC column. My goal is to outline the methodology clearly. I am prioritizing initial steps, using LogP to guide the approach: HILIC for polar compounds, mixed-mode and polar-embedded C18 for less polar ones. This decision tree will simplify and clarify the method development process. I am detailing the relationship between LogP and chromatographic approach.

Illustrating Retention Mechanisms

I'm now focusing on a DOT diagram that visualizes analyte interactions. I'm prioritizing the visualization of alkyl chains and how they drive hydrophobic interactions. I am adding a hydrogen bonding connection for the hydroxyl group. I'm also now showing electrostatic attraction due to a protonated amine. This diagram should clarify the mechanism of action. I am also planning to include a brief explanatory caption.

Compiling Comparative Data

I'm now generating a table to summarize and compare the different chromatographic strategies. I'm focusing on the retention mechanisms, key performance metrics, and mass spec compatibility, aiming for a direct visual comparison. I have added data to this table showing why standard C18 fails due to dewetting and silanol interactions. I am adding an explanation for why mixed mode works, due to the independent control through change of the acid.

Justifying HILIC Approach

I'm justifying the HILIC approach by explaining the mechanism: polar stationary phases absorb water, with polar mobile phases being stronger solvents. I am also integrating a self-validating System Suitability Test (SST) to assess silanol activity, injecting Uracil (


 marker) and Amitriptyline (tailing marker), aiming to ensure reliable method validation.

Refining Self-Validating Protocol

I'm now detailing a self-validating protocol, focusing on mixed-mode chromatography for 1-(Piperazin-2-yl)ethanol. I am including system suitability testing: Toluene, a neutral marker, will determine system void volume, and 4-Aminopyridine will assess column basicity. I am generating a gradient for elution to enhance peak shape and optimize retention. I am refining the steps of the protocol, ensuring it can be used by anyone.

Refining Isocratic Gradients

I'm working on the isocratic gradients. I'll use Mobile Phase A, 20 mM Ammonium Formate at pH 4.0, and Mobile Phase B, Acetonitrile. I'll run the gradient at 30% B, and then repeat with 40%, 50%, and 60% B. These runs are essential to find the retention profile. I also plan to add an isocratic run to analyze the chromatogram, so I can fine-tune peak shapes. I'm focusing on refining conditions for optimal retention.

Refining HILIC Protocol

I'm now detailing the HILIC method. I will use a self-validating workflow, including column equilibration with a blank injection for baseline stability and a solvent strength inversion test. This will assess water layer effects. The piperazine amino alcohol is run at 95% and then 85% ACN. The resulting peak shapes should reveal the need to adjust gradient profiles.

Validating HILIC Mechanisms

I'm currently focused on validating the HILIC mechanism to be added to the document. I will show that as water content increases, retention decreases for polar compounds, per citation. I am also using this for a self-validating system, which connects the mechanisms and citations with experimental evidence. I am now adding a section on the proper mechanism for the HILIC approach, for use in the HILIC protocol.

Optimizing GC-MS Workflows for Piperazine Derivative Purity Analysis: A Comparative Guide to Derivatization and Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs) (e.g., trazodone, aripiprazole) and are frequently encountered in forensic toxicology as designer drugs (e.g., BZP, TFMPP)[1]. Accurate purity profiling is a critical quality attribute; synthetic byproducts or degradation impurities can severely impact drug safety, efficacy, and stability[2]. While Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution and structural elucidation capabilities for volatile and semi-volatile compounds, the inherent basicity and polarity of the piperazine ring present significant analytical hurdles[2]. This guide objectively compares leading GC-MS methodologies, providing researchers with the mechanistic insights needed to select the optimal analytical pathway.

The Analytical Challenge: Causality Behind Peak Tailing

As an application scientist, I frequently encounter chromatograms where piperazine peaks exhibit severe tailing, retention time shifts, or complete loss of signal at trace levels. The causality lies in the molecule's functional groups. The secondary amine (-NH) in the piperazine ring is highly polar and acts as a strong hydrogen bond donor and acceptor.

When injected into a standard non-polar GC column (e.g., 5% diphenyl/95% dimethyl polysiloxane), these amines interact aggressively with residual active silanol groups (-SiOH) on the fused silica capillary wall and within the injection port liner. This adsorption-desorption kinetic delay causes peak broadening and poor quantitative reproducibility. To mitigate this, we must either alter the molecule's chemistry via derivatization or utilize specialized column surface chemistries[3].

Comparative Evaluation of Analytical Strategies

To achieve reliable purity analysis, three primary strategies are employed in modern analytical laboratories:

Strategy A: Acylation via TFAA (Trifluoroacetic Anhydride) Acylation replaces the active amine hydrogen with a trifluoroacetyl group.

  • Mechanism: Significantly increases volatility and thermal stability. It introduces fluorine atoms, which provide excellent mass defects and distinct fragmentation patterns (e.g., characteristic loss of CF3)[1].

  • Drawback: Requires a strictly anhydrous environment. Excess reagent must be evaporated prior to injection to prevent degradation of the GC stationary phase.

Strategy B: Silylation via BSTFA + 1% TMCS Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group.

  • Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) provides a rapid reaction. The addition of 1% TMCS acts as a crucial catalyst for sterically hindered secondary amines[4].

  • Drawback: TMS derivatives are highly susceptible to hydrolysis if trace moisture is present in the sample matrix. It also produces a prominent m/z 73 ion, which can clutter the lower mass range during full-scan MS.

Strategy C: Underivatized Analysis on Base-Deactivated Columns Utilizing columns specifically deactivated for basic compounds (e.g., TG-5MSAmine).

  • Mechanism: Modifies the stationary phase to shield active silanols, allowing for direct injection[5].

  • Drawback: While it eliminates sample preparation time, thermal degradation of labile piperazine derivatives can still occur in the hot injection port.

Table 1: Quantitative Comparison of GC-MS Strategies for Piperazine Purity
Analytical StrategyTarget Analyte StateVolatility EnhancementPeak Symmetry (Tailing Factor)Reagent StabilityMS Fragmentation Utility
Acylation (TFAA) TrifluoroacetamideExcellent1.0 - 1.1 (Highly Symmetrical)High (Moisture resistant once formed)High (Distinct M-CF3 loss)
Silylation (BSTFA) Trimethylsilyl (TMS)Very Good1.1 - 1.2 (Symmetrical)Moderate (Prone to hydrolysis)Moderate (Heavy m/z 73 background)
Underivatized (Amine Column) Free BaseNone1.3 - 1.8 (Prone to tailing)N/ALow (Poor molecular ion abundance)

Experimental Workflow & Self-Validating Protocol

To ensure a self-validating system, the following protocol incorporates internal standards and specific derivatization checks. If the derivatization is incomplete, a split peak or a secondary peak corresponding to the underivatized mass will appear, immediately alerting the analyst to a procedural failure.

Protocol: TFAA Acylation for Piperazine Purity Profiling[6]
  • Sample Preparation: Accurately weigh ~1.0 mg of the piperazine derivative (e.g., 1-(3-Chlorophenyl)piperazine) and dissolve in 1.0 mL of anhydrous ethyl acetate. Add 10 µL of an internal standard (e.g., deuterated piperazine-d8, 100 µg/mL).

  • Moisture Elimination: Transfer 100 µL of the sample solution to a silanized glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove any trace moisture that could quench the derivatization.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acting as an acid scavenger) and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate at 70°C for 20 minutes in a dry block heater. Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the secondary amines in the piperazine ring.

  • Reconstitution: Cool to room temperature. Evaporate the excess TFAA and pyridine under nitrogen (critical to prevent degradation of the GC stationary phase). Reconstitute in 100 µL of anhydrous ethyl acetate.

  • GC-MS Analysis:

    • Inlet: 250°C, Split ratio 20:1.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min).

    • Detection: Full Scan (m/z 40-550) and SIM mode targeting specific M+ and [M-CF3]+ ions.

Workflow Visualization

PiperazineWorkflow Sample 1. Sample Prep Anhydrous Solvent + IS Dry 2. Nitrogen Drying Remove Moisture Sample->Dry Split 3. Derivatization Pathway Dry->Split TFAA Acylation (TFAA) 70°C, 20 min Split->TFAA High Stability BSTFA Silylation (BSTFA) 60°C, 30 min Split->BSTFA Rapid Reaction Evap 4. Evaporate Excess Reagent TFAA->Evap GCMS 5. GC-MS Injection HP-5MS Column BSTFA->GCMS Evap->GCMS Data 6. Purity Profiling TIC Integration GCMS->Data

GC-MS workflow for piperazine purity analysis comparing TFAA and BSTFA derivatization pathways.

Data Interpretation and Purity Assessment

When analyzing the MS data, overall purity is calculated by comparing the Total Ion Chromatogram (TIC) area of the target derivatized piperazine against the sum of all integrated peaks (excluding the solvent front and internal standard). The presence of unreacted starting materials (e.g., monoethanolamine) or di-substitution byproducts must be carefully quantified[2]. Furthermore, for chiral piperazine derivatives, chiral derivatizing agents such as (R)-MTPA-Cl can be utilized prior to GC-MS to accurately determine enantiomeric fractions[6].

References

  • Purity Analysis of 1-(2-Hydroxyethyl)
  • Chromatographic Techniques in the Forensic Analysis of Designer Drugs - Cherry
  • Understanding forensic toxicology in relation to external-cause deaths -
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 39577-43-0 - Benchchem
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct
  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google P
  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface W

Sources

Comparative Guide: Chiral Separation of Piperazine-2-Butanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

In pharmaceutical development, piperazine-2-butanol moieties often serve as critical pharmacophores in antihistamines, antipsychotics, and HIV protease inhibitors. The term "piperazine-2-butanol" typically refers to one of two structural isomers, both presenting unique separation challenges due to the basicity of the piperazine nitrogens:

  • 1-(Piperazin-1-yl)butan-2-ol: The chiral center resides on the side chain.

  • 2-Butylpiperazine: The chiral center resides on the piperazine ring carbon.

This guide compares the three most effective methodologies for resolving these isomers: Normal-Phase Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and Indirect Derivatization .

Key Technical Insight: The primary failure mode in separating piperazine derivatives is severe peak tailing caused by the interaction of the basic nitrogen lone pairs with residual silanols on the stationary phase. Successful protocols must incorporate basic additives or specific surface chemistries to mask these sites.

Comparative Analysis of Separation Methodologies

The following table summarizes the performance metrics of the three dominant approaches based on resolution (


), throughput, and operational cost.
FeatureMethod A: Normal-Phase HPLC Method B: Chiral SFC Method C: Indirect Derivatization
Primary Mechanism H-bonding & Steric inclusionSolvation & InclusionDiastereomer formation
Chiral Selector Amylose/Cellulose CarbamatesAmylose/Cellulose CarbamatesGITC / FDAA / NBD-Cl
Resolution (

)
High (

typical)
Moderate to High (

)
Very High (

)
Analysis Time 15–30 mins3–8 mins>60 mins (includes prep)
Solvent Consumption High (Hexane/Alcohol)Low (CO

/MeOH)
Moderate (RP-HPLC)
Sensitivity Low (weak UV chromophore)LowHigh (fluorescent tag)
Best For QC, Robustness, Scale-upHigh-Throughput ScreeningTrace Analysis, Biofluids

Detailed Technical Assessment

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

Mechanism: This method utilizes polysaccharide-based Chiral Stationary Phases (CSPs).[1] The supramolecular structure of amylose or cellulose tris(3,5-dimethylphenylcarbamate) creates chiral cavities that discriminate between enantiomers based on steric fit and hydrogen bonding.

  • Why it works: The non-polar mobile phase (Hexane) promotes tight hydrogen bonding between the analyte's hydroxyl group and the carbamate linkage on the CSP.

  • Critical Additive: Diethylamine (DEA) or Butylamine (0.1%) is mandatory . Without it, the piperazine nitrogen interacts with the silica support, destroying resolution.

Method B: Supercritical Fluid Chromatography (SFC)

Mechanism: SFC uses supercritical CO


 as the primary mobile phase with an alcohol modifier.[2]
  • Why it works: The high diffusivity of scCO

    
     allows for higher flow rates (3-4 mL/min) without high backpressure. The slightly acidic nature of CO
    
    
    
    (forming carbonic acid with water/methanol) can sometimes protonate the amine, improving peak shape, though basic additives are still recommended.
  • Throughput: Ideal for screening libraries of piperazine derivatives.

Method C: Indirect Derivatization (HPLC-UV/FLD)

Mechanism: The enantiomers are reacted with a chiral derivatizing agent (e.g., GITC - 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

  • Why it works: It circumvents the need for expensive chiral columns and introduces a strong chromophore/fluorophore, solving the detection limit issue for the non-chromophoric piperazine backbone.

Experimental Protocols

Protocol 1: Direct Chiral HPLC (Recommended for Purity Analysis)

Objective: Baseline separation of 1-(piperazin-1-yl)butan-2-ol enantiomers.

Materials:

  • Column: Chiralpak AD-H or Chiralpak IC (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Sample Diluent: Mobile phase.

Step-by-Step Workflow:

  • System Preparation: Flush the HPLC system with 100% IPA to remove any reversed-phase solvents (water/acetonitrile) which can precipitate the CSP.

  • Mobile Phase Prep: Premix Hexane and IPA. Add DEA last. Note: DEA is volatile; keep the reservoir capped.

  • Equilibration: Pump mobile phase at 1.0 mL/min for 45 minutes. Monitor baseline stability at 210 nm (piperazine has weak UV absorbance; low wavelength is required).

  • Injection: Inject 10 µL of 1.0 mg/mL sample.

  • Optimization:

    • If retention is too low: Decrease IPA to 5%.

    • If peak tailing persists: Increase DEA to 0.2% or switch to Ethanol as the modifier.

Protocol 2: High-Throughput SFC Screening

Objective: Rapid determination of enantiomeric excess (ee%).

Materials:

  • Column: Chiralcel OD-H or Chiralpak IG-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: CO

    
     (A) / Methanol + 0.2% Isopropylamine (B).
    

Step-by-Step Workflow:

  • Gradient Setup:

    • 0-1 min: 5% B (Hold)

    • 1-5 min: 5%

      
       40% B
      
    • 5-6 min: 40% B (Hold)

  • Conditions: Backpressure: 120 bar; Temperature: 40°C; Flow Rate: 3.0 mL/min.

  • Detection: UV at 220 nm.

  • Note: The basic additive (Isopropylamine) is critical in SFC to suppress ionization of the piperazine, ensuring it remains in the free base form for interaction with the CSP.

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the optimal method based on sample characteristics and lab resources.

MethodSelection cluster_trouble HPLC Troubleshooting Loop Start Start: Piperazine-2-Butanol Sample CheckUV Is high sensitivity required? (Trace analysis/Biofluids) Start->CheckUV Deriv Method C: Indirect Derivatization (Use GITC or NBD-Cl) CheckUV->Deriv Yes CheckThroughput Is throughput critical? (>50 samples/day) CheckUV->CheckThroughput No SFC Method B: Chiral SFC (CO2 + MeOH + Amine) CheckThroughput->SFC Yes HPLC Method A: Normal Phase HPLC (Hexane + IPA + DEA) CheckThroughput->HPLC No (Standard QC) Tailing Problem: Severe Tailing HPLC->Tailing Fix1 Action: Add 0.1% DEA Tailing->Fix1 Fix2 Action: Switch to Chiralpak IC (Immobilized Phase) Fix1->Fix2 If fails

Caption: Decision tree for selecting chiral separation methods for piperazine derivatives, including a troubleshooting loop for peak tailing.

References

  • BenchChem. (2025).[4][1] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from 1

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from 3

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from 5

  • European Patent Office. (2017).[6] Process for the Separation of Enantiomers of Piperazine Derivatives (EP 3419974 B1). Retrieved from 6

  • Phenomenex. Chiral HPLC Separations: Isomer Separation Flow Chart. Retrieved from 7

Sources

IR spectroscopy absorption bands for 3-(Piperazin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 3-(Piperazin-1-yl)butan-2-ol: A Comparative Analysis

For researchers engaged in drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing rapid and reliable data. This guide offers a detailed analysis of the expected IR absorption bands for this compound, a molecule incorporating both secondary alcohol and piperazine moieties. In the absence of a published experimental spectrum for this specific compound, this guide provides a predictive framework based on a comparative analysis of its structural components: butan-2-ol and piperazine.

Structural Elucidation via Functional Group Analysis

The structure of this compound combines a butan-2-ol backbone with a piperazine ring. This unique combination of functional groups—a secondary alcohol, a secondary amine, and a tertiary amine—gives rise to a characteristic IR spectrum.

  • Secondary Alcohol: The hydroxyl (-OH) group is a strong IR absorber, and its position is highly sensitive to hydrogen bonding.[1][2][3]

  • Piperazine Ring: This heterocycle contains a secondary amine (-NH) and two tertiary amines, along with multiple C-N and C-H bonds, each contributing to the spectrum.[4]

The interplay between the hydroxyl and amine groups, particularly through intermolecular and intramolecular hydrogen bonding, is expected to be a dominant feature of the spectrum.

Caption: Key functional groups in this compound.

Predicted IR Absorption Bands: A Synthesis of Components

The IR spectrum of this compound can be predicted by overlaying the characteristic absorptions of a secondary alcohol and a substituted piperazine.

High Wavenumber Region (>2500 cm⁻¹)

This region is dominated by O-H, N-H, and C-H stretching vibrations.

  • O-H Stretch (Alcohol): A very strong and broad absorption band is expected between 3200-3600 cm⁻¹.[1][3][5] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

  • N-H Stretch (Secondary Amine): A single, weaker, and sharper band is anticipated in the 3300-3500 cm⁻¹ range.[4][6][7] This band, characteristic of secondary amines, may appear as a shoulder on the more intense, broader O-H band.[7][8]

  • C-H Stretch (Alkyl): Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene groups in both the butanol chain and the piperazine ring.[1][9]

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information from bending vibrations and C-O, C-N, and C-C stretching.

  • N-H Bend: While primary amines show a distinct N-H bending vibration between 1580-1650 cm⁻¹, this band is often absent or very weak for secondary amines.[4][10] Its presence in this molecule is therefore uncertain.

  • C-H Bends: Absorptions around 1450 cm⁻¹ are expected due to the scissoring and bending of the CH₂ and CH₃ groups.[1]

  • C-O Stretch (Secondary Alcohol): A strong, distinct peak is predicted in the 1150-1075 cm⁻¹ range, which is characteristic of a secondary alcohol C-O bond.[2]

  • C-N Stretch (Aliphatic Amines): The spectrum will feature multiple medium to weak bands between 1250-1020 cm⁻¹.[4][10][11] These arise from the C-N stretching of both the tertiary and secondary amine groups within the substituted piperazine ring. Studies on piperazine itself show characteristic bands in this region.[12]

Comparative Spectral Analysis

To better understand the predicted spectrum, we can compare it to the known spectra of its constituent parts.

Vibrational Mode Butan-2-ol [1][13]Piperazine [12]Predicted for this compound
O-H Stretch ~3350 cm⁻¹ (strong, broad)N/A~3200-3600 cm⁻¹ (strong, broad)
N-H Stretch N/A~3350 cm⁻¹ (medium, sharp)~3300-3500 cm⁻¹ (weak-medium, sharp), likely overlapping with O-H
C-H Stretch 2850-2960 cm⁻¹ (strong)2850-3000 cm⁻¹ (strong)2850-2960 cm⁻¹ (strong, complex)
C-O Stretch ~1100 cm⁻¹ (strong)N/A~1150-1075 cm⁻¹ (strong)
C-N Stretch N/AMultiple bands 1020-1250 cm⁻¹Multiple bands 1020-1250 cm⁻¹ (medium-weak)
N-H Wag N/A~910-665 cm⁻¹ (broad)Present, ~910-665 cm⁻¹ (broad)

This comparison highlights that the spectrum of the target molecule will be a composite, featuring the prominent broad O-H and strong C-O stretches from the alcohol, combined with the characteristic N-H and C-N absorptions from the piperazine ring.

Standard Protocol for IR Spectrum Acquisition

The following is a generalized protocol for obtaining the IR spectrum of a solid or liquid amine-alcohol compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start sample Obtain pure sample of This compound start->sample choice Solid or Liquid? sample->choice solid Prepare KBr Pellet: Grind sample with KBr, press into a transparent disk. choice->solid Solid liquid Prepare Thin Film: Place a drop of liquid between two NaCl or KBr plates. choice->liquid Liquid place_sample Place prepared sample in spectrometer's sample holder solid->place_sample liquid->place_sample background Run background scan (empty sample holder) place_sample->background acquire Run sample scan (typically 16-32 scans averaged) background->acquire process Process data: Background subtraction, Fourier transform acquire->process spectrum Obtain final spectrum (Transmittance vs. Wavenumber) process->spectrum identify Identify key absorption bands (O-H, N-H, C-H, C-O, C-N) spectrum->identify compare Compare with reference spectra and correlation tables identify->compare end End: Structural Confirmation compare->end

Caption: Workflow for IR spectroscopic analysis.

Methodology:

  • Sample Preparation:

    • For a Liquid Sample: Place one drop of the neat liquid between two salt (NaCl or KBr) plates. Press the plates together to form a thin capillary film.

    • For a Solid Sample: Prepare a KBr pellet. Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Background Spectrum: Place the empty sample holder (for thin film) or a pure KBr pellet in the FTIR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument's software will automatically perform a Fourier transform and ratio the sample spectrum against the background to generate the final IR spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The IR spectrum of this compound is predicted to be rich in information, clearly indicating the presence of its core functional groups. The most prominent features will be the strong, broad O-H stretch from the alcohol and the strong C-H stretching bands. The presence of the piperazine ring will be confirmed by a weaker N-H stretch, likely overlapping with the O-H band, and a series of C-N stretching absorptions in the fingerprint region. This predictive guide, grounded in the analysis of its structural components, provides a robust framework for researchers to interpret experimental data and verify the synthesis of this and structurally related molecules.

References

  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." Available at: [Link]

  • Doc Brown's Chemistry. "Infrared spectrum of butan-2-ol." Available at: [Link]

  • Oreate AI Blog. "Decoding the IR Spectrum of Secondary Amines." (2026). Available at: [Link]

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines." (2024). Available at: [Link]

  • S. Periandy, et al. "Spectral investigation and normal coordinate analysis of piperazine." Indian Journal of Pure & Applied Physics, Vol. 48, May 2010, pp. 318-323. Available at: [Link]

  • WikiEducator. "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)." Available at: [Link]

  • R. D. Heacock and L. Marion. "The infrared spectra of secondary amines and their salts." Canadian Journal of Chemistry, 34(12), 1956, pp. 1782-1795. Available at: [Link]

  • S. F. D. Orr and A. D. E. Pullin. "Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry." Analytical Chemistry, 41(7), 1969, pp. 902-906. Available at: [Link]

  • Y. Ekincioglu, et al. "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies." Turkish Computational and Theoretical Chemistry, 3(1), 2019, pp. 21-32. Available at: [Link]

  • ResearchGate. "FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and..." (Diagram). Available at: [Link]

  • M. Asif, et al. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study." RSC Advances, 14(1), 2024, pp. 1-17. Available at: [Link]

  • B. C. Smith. "Alcohols—The Rest of the Story." Spectroscopy, 32(4), 2017, pp. 28-35. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 444683, (+)-2-Butanol." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67231920, (2r,3r)-3-(Piperazin-1-yl)butan-2-ol." Available at: [Link]

  • National Institute of Standards and Technology. "2-Butanol." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Alcohols." Available at: [Link]

  • OpenOChem Learn. "Characteristic IR Absorptions." Available at: [Link]

  • Proprep. "How does the IR spectra of an amine differ from that of an alcohol, and what implications does this have for functional group analysis?" Available at: [Link]

  • Michigan State University. "Table of Characteristic IR Absorptions." Available at: [Link]

  • University of Colorado Boulder. "Characteristic Infrared Absorption Bands of Functional Groups." Available at: [Link]

  • YouTube. "How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines." (2022). Available at: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." (2024). Available at: [Link]

  • Dummies.com. "How to Identify Alcohols and Amines in the IR Spectrum." (2016). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis (COA) and Purity Standards for 3-(Piperazin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the piperazine moiety is a privileged scaffold, renowned for its presence in numerous marketed drugs and its ability to confer desirable pharmacokinetic properties.[1][2] 3-(Piperazin-1-yl)butan-2-ol is a key building block that combines this valuable heterocycle with a chiral secondary alcohol, offering multiple points for synthetic elaboration. The absolute and relative stereochemistry, alongside chemical purity, are not mere details; they are foundational parameters that dictate the efficacy, safety, and reproducibility of subsequent research.

This guide provides an in-depth analysis of the Certificate of Analysis (COA) for this compound. Moving beyond a simple checklist, we will dissect the analytical techniques used to establish purity, explain the scientific rationale behind experimental choices, and offer a comparative framework for evaluating material from different sources. Our objective is to empower you, the researcher, to critically assess the quality of this reagent, ensuring the integrity and success of your scientific endeavors.

Part 1: Decoding the Certificate of Analysis (COA)

A Certificate of Analysis is a batch-specific legal document that confirms a product meets a predefined set of specifications. It is the primary evidence of a quality control system.[3][4] For a molecule like this compound, a comprehensive COA is non-negotiable. Below is a breakdown of the critical parameters you should expect to see and their scientific significance.

Parameter Significance Typical Specification & Method
Appearance A primary, albeit simple, indicator of gross contamination or degradation.White to Off-White Solid/Powder. (Visual Inspection)
Identity Confirms that the material is, in fact, this compound.Conforms to structure. (¹H NMR, Mass Spectrometry)
Purity (Assay) The most critical quantitative measure of the compound's quality.≥97% (Typical Research Grade), ≥99% (High Purity). (HPLC or GC)
Stereochemical Purity Defines the isomeric composition (e.g., racemic, specific diastereomer).Often not specified unless a specific stereoisomer is ordered. (Chiral HPLC)
Water Content Water can act as a catalyst for degradation or interfere with stoichiometry.≤0.5%. (Karl Fischer Titration)
Residual Solvents Solvents from synthesis can be toxic or cause side reactions.Conforms to ICH Q3C limits.[5] (Headspace GC-MS)
Inorganic Impurities Residue on Ignition (ROI) or Sulfated Ash measures non-volatile inorganic content.≤0.1%. (USP <281>)
Solubility Practical information for handling and formulation.Soluble in DMSO, Methanol. (Visual Inspection)

Part 2: A Comparative Look at Purity Standards

The required purity of this compound is dictated by its intended application. Early-stage discovery may tolerate a lower purity grade, whereas late-stage development or cGMP synthesis demands the highest standards.

Grade Purity (by HPLC) Typical Application Key Analytical Tests Performed
Research Grade 95-98%Discovery chemistry, initial screening, route scouting.¹H NMR, Mass Spec, HPLC Purity.
High Purity / API Intermediate Grade >99.0%Lead optimization, preclinical development, scale-up.All of the above + ¹³C NMR, Elemental Analysis, Residual Solvents, Water Content.
Reference Standard >99.5% (with certified value)Analytical method validation, quantitative analysis (potency).Full characterization including quantitative NMR (qNMR) for certified potency.

Part 3: The Science of Purity Determination: Key Analytical Methodologies

A deep understanding of the analytical methods cited on a COA is essential for a true assessment of product quality. Here, we detail the protocols and rationale for the most critical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the gold standard for determining the purity of non-volatile organic compounds. The basic piperazine nitrogen in this compound, however, presents a specific challenge: interaction with acidic silanol groups on standard silica-based columns, which can lead to poor peak shape (tailing).[6] A robust, self-validating method must address this head-on.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Accurately weigh sample p2 Dissolve in Diluent (e.g., 50:50 Water/ACN) p1->p2 h2 Inject Sample p2->h2 10 µL Injection p3 Filter Mobile Phase (e.g., 0.1% TFA in Water/ACN) h1 System Equilibration p3->h1 p4 Degas Mobile Phase p4->h1 h1->h2 h3 Isocratic or Gradient Elution on a Base-Deactivated C18 Column h2->h3 h4 UV Detection (e.g., at 210 nm) h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Purity by % Area d1->d2 d3 Review Data & Generate Report d2->d3

Caption: HPLC workflow from preparation to final report.

  • Column Selection: A base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax SB-C18) is critical. These columns have minimal exposed silanol groups, preventing peak tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: A low pH mobile phase (like TFA) ensures the piperazine nitrogens are fully protonated, leading to a single, well-behaved analyte species and sharp peaks.[6] An ammonium acetate buffer provides pH control without being as aggressive as TFA.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[6]

    • Detection: UV at 210 nm. Rationale: The molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary to capture the aliphatic amine and alcohol functionalities.

    • Gradient: 5% B for 1 min, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and re-equilibrate for 5 min.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR is an unparalleled tool for confirming the chemical structure. A COA stating "Consistent with structure" should be backed by an interpretable spectrum.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~4.5-5.0 ppm (broad singlet, 1H): The hydroxyl (-OH) proton.

    • δ ~3.5-3.7 ppm (multiplet, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-).

    • δ ~2.5-3.0 ppm (broad multiplets, 8H): The eight protons of the piperazine ring.

    • δ ~2.2-2.4 ppm (multiplet, 1H): The proton on the carbon bearing the piperazine group (-CH(N)-).

    • δ ~1.1 ppm (doublet, 3H): The methyl group adjacent to the piperazine-bearing carbon.

    • δ ~0.9 ppm (doublet, 3H): The methyl group adjacent to the alcohol-bearing carbon.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~65-70 ppm: Carbon attached to the hydroxyl group.

    • δ ~55-60 ppm: Carbon attached to the piperazine ring.

    • δ ~45-50 ppm: The four carbons of the piperazine ring.

    • δ ~15-25 ppm: The two methyl carbons.

Rationale: The combination of chemical shifts, integration values (proton count), and splitting patterns provides a unique fingerprint of the molecule, confirming its identity and revealing the presence of any structurally related impurities.[7][8]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₈N₂O, Molecular Weight: 158.24 g/mol ), one would expect to see a prominent molecular ion peak.

  • Expected Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this basic compound.

  • Expected Molecular Ion: [M+H]⁺ = 159.15 m/z.

  • Potential Fragmentation: The molecular ion is often unstable in alcohols.[9] Common fragmentation patterns can provide further structural confirmation.

Fragmentation cluster_frags Key Fragments M [C8H18N2O+H]+ m/z = 159.15 F1 [M - H2O]+ m/z = 141.14 M->F1 - H2O F2 [C6H13N2]+ m/z = 113.11 (Loss of C2H5O) M->F2 α-cleavage F3 [C4H9N2]+ m/z = 85.08 (Piperazine fragment) M->F3 Ring cleavage

Caption: Predicted ESI-MS fragmentation for the analyte.

Part 4: Understanding the Impurity Profile

No chemical is 100% pure. Understanding potential impurities is key to mitigating risk. The impurity profile is a direct reflection of the synthetic route. A plausible route involves the reaction of piperazine with 3,4-epoxy-2-butanol.

Synthesis Piperazine Piperazine (Starting Material) Product This compound (Desired Product) Piperazine->Product + Epoxide 3,4-Epoxy-2-butanol (Starting Material) Epoxide->Product Impurity1 Unreacted Starting Materials Product->Impurity1 May Contain Impurity2 1,4-bis-Adduct (Process Impurity) Product->Impurity2 May Contain Impurity3 Positional Isomer (Process Impurity) Product->Impurity3 May Contain Impurity4 Residual Solvents (e.g., Ethanol, Toluene) Product->Impurity4 May Contain

Caption: Potential synthesis route and associated impurities.

Common Impurities to Consider:

  • Unreacted Piperazine: Highly polar, may be detected by HPLC or GC after derivatization.

  • 1,4-bis-(2-hydroxybutyl)piperazine: A common process-related impurity where both nitrogens of piperazine have reacted. This will have a higher molecular weight and longer retention time in reverse-phase HPLC.

  • Positional Isomers: Depending on the regioselectivity of the epoxide opening, small amounts of 4-(piperazin-1-yl)butan-2-ol could be formed.

  • Residual Solvents: Alcohols (Methanol, Ethanol) and ethers (THF, MTBE) are common. Analysis by Headspace GC is mandatory for high-purity grades.[5][10]

Conclusion

The quality of a chemical building block like this compound is a cornerstone of reliable and reproducible research. A Certificate of Analysis is more than a piece of paper; it is a detailed scientific report. By understanding the principles behind the listed analytical methods—from the nuances of HPLC for basic compounds to the structural fingerprinting of NMR—researchers can move from being passive consumers of data to active, critical evaluators of quality. Always demand a batch-specific COA, question any inconsistencies, and choose a purity grade that aligns with the stringent demands of your application. This diligence at the outset is a direct investment in the validity and success of your scientific outcomes.

References

  • PubChem. (2r,3r)-3-(Piperazin-1-yl)butan-2-ol. [Link]

  • SIELC Technologies. Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column. [Link]

  • Alpha Resources. Certificate of Analysis. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • RSC Publishing. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • SCIEX. Certificate of analysis. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • PMC (PubMed Central). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Doc Brown's Chemistry. Mass spectrum of butan-2-ol. [Link]

  • U.S. Food and Drug Administration (FDA). Q3C — Tables and List Guidance for Industry. [Link]

  • European Medicines Agency (EMA). Q3C (R8): Impurities: guideline for residual solvents. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(Piperazin-1-yl)butan-2-ol

[1][2][3][4][5][6][7]

Part 1: Executive Safety Summary (Immediate Action)

3-(Piperazin-1-yl)butan-2-ol is a piperazine derivative characterized by its secondary amine structure and alcohol functionality.[1] Like many piperazine compounds, it presents specific hazards regarding corrosivity, sensitization, and flammability .[2]

CRITICAL WARNING: Do not dispose of this compound down the drain.[3][2] It is an organic base that must be segregated from acids and oxidizers to prevent violent exothermic reactions or the release of toxic nitrogen oxide (NOx) gases.[2]

Parameter Critical Specification
Primary Hazard Class Corrosive (Category 1B) , Flammable Liquid/Solid (Flash point dependence)
Waste Stream Organic Base (Amine-containing)
Incompatible Materials Strong Acids, Acid Chlorides, Acid Anhydrides, Strong Oxidizers
EPA Waste Code (RCRA) Likely D002 (Corrosivity) and D001 (Ignitability) depending on flash point
Part 2: Hazard Identification & Technical Justification[6][7][9][10][11]

To ensure safety, we must understand the causality behind the protocols. This compound combines a piperazine ring (a cyclic diamine) with a butanol chain.[2]

  • Corrosivity & Alkalinity: The secondary and tertiary amine groups in the piperazine ring act as strong bases.[2] Contact with skin or mucous membranes can cause severe burns (necrosis) due to protein denaturation and saponification of lipids.[2]

  • Sensitization: Piperazines are well-documented respiratory and skin sensitizers.[2] Inhalation of vapors or dust can trigger asthma-like symptoms (piperazine asthma).[1][2]

  • Flammability: The butan-2-ol moiety contributes to volatility and flammability.[1][2] Even if the bulk substance is a solid or viscous liquid, its vapors can form explosive mixtures with air.[2]

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationJustification
Gloves Nitrile (Double-gloved) or Laminate Film (Silver Shield)Piperazines can permeate latex.[1] Double-gloving provides a breakthrough buffer.[1][2]
Eye Protection Chemical Splash Goggles + Face ShieldStandard safety glasses are insufficient against corrosive splashes that can cause permanent corneal damage.[2]
Respiratory Respirator with Organic Vapor/Amine Cartridge Required if handling outside a fume hood to prevent sensitization.[2]
Body Chemical-Resistant Lab Coat (Buttoned)Prevents skin absorption and clothing contamination.[1][2]
Part 3: Waste Stream Segregation Workflow

Effective disposal begins with proper segregation.[2] Mixing this basic amine with incompatible waste streams is the most common cause of laboratory accidents involving this class of chemicals.[2]

DOT Diagram 1: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidDissolved/Neat LiquidSolidSolid / PowderStateCheck->SolidPure PowderDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisConsumablesCheckAcidContains Acids?Liquid->CheckAcidSolidStreamStream B:Solid Hazardous Waste(Toxic/Corrosive)Solid->SolidStreamDebrisStreamStream C:Solid Hazardous Debris(Double Bagged)Debris->DebrisStreamLiquidStreamStream A:Organic Base Waste(High pH)CheckAcid->LiquidStreamNo (Pure/Basic)NeutralizeSTOP: Do NOT Mix.Segregate Immediately.CheckAcid->NeutralizeYes

Caption: Decision logic for segregating piperazine-derivative waste streams to prevent incompatibility accidents.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Disposal (Solutions & Neat Liquid)

Objective: Safe containment of liquid waste for incineration.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[2] Avoid metal containers (aluminum/zinc) as amines can corrode them or react to form hydrogen gas.[2]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write "this compound Solution".

    • Hazards: Check "Corrosive," "Flammable," and "Toxic."[2]

    • pH: Mark as "Basic" (pH > 10).

  • Transfer:

    • Perform all transfers inside a chemical fume hood.[2]

    • Use a funnel to prevent spills.[2]

    • Crucial Step: Do not fill the container >90% full. Leave headspace for vapor expansion.[2]

  • Secondary Containment: Place the waste bottle in a secondary polyethylene tray to capture potential leaks.

Protocol B: Solid Waste Disposal

Objective: Disposal of pure powder or crystals.

  • Container: Use a wide-mouth HDPE jar with a screw-top lid.

  • Bagging: If the solid is fine dust, place it inside a clear zip-lock bag before placing it into the waste jar to minimize dust generation upon reopening.[2]

  • Labeling: Label as "Solid Hazardous Waste: this compound".

  • Storage: Store in a flammable storage cabinet until pickup.

Protocol C: Contaminated Debris (Gloves, Wipes, Syringes)[1]

Objective: Managing consumables that have contacted the chemical.

  • Segregation: Do not throw contaminated gloves or paper towels in the regular trash.[3][2]

  • Double Bagging: Place debris in a clear plastic hazardous waste bag (4-6 mil thickness).

  • Sharps: If syringes or needles were used, they must go into a Red Biohazard/Sharps Container labeled "Chemical Contaminated Sharps."[2]

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.[2]

Part 5: Spill Response & Emergency Procedures

In the event of a spill, immediate action is required to prevent sensitization and burns.[2]

DOT Diagram 2: Spill Response Workflow

SpillResponseAlert1. Alert & Evacuate(Notify Lab Manager)PPE2. Don PPE(Goggles, Nitrile, Resp)Alert->PPEContain3. Contain Spill(Absorbent Snakes)PPE->ContainNeutralize4. Absorb(Use Chemizorb/Vermiculite)Contain->NeutralizeClean5. Collect & Clean(Scoop to Waste Bin)Neutralize->Clean

Caption: Five-step emergency response protocol for piperazine derivative spills.

Detailed Cleanup Steps:

  • Evacuate: Clear the area of non-essential personnel.

  • Ventilate: Ensure the fume hood is running; open windows if safe.

  • Absorb: Do not use paper towels for large spills (fire hazard).[2] Use an inert absorbent like vermiculite, sand, or a commercial "Organic Base" spill kit.[2]

  • Decontaminate: After scooping up the solid/absorbent, wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize residual amine traces, followed by a water rinse.[2]

  • Disposal: All cleanup materials must be disposed of as Solid Hazardous Waste (Protocol B).[2]

References
  • PubChem. (n.d.).[2] (2R,3R)-3-(Piperazin-1-yl)butan-2-ol (CAS 954138-58-0).[1][4] National Center for Biotechnology Information.[2] Retrieved February 28, 2026, from [Link][1]

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Piperazine. Retrieved February 28, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.